molecular formula C9H5Cl2N B1300162 1,7-Dichloroisoquinoline CAS No. 70810-24-1

1,7-Dichloroisoquinoline

Cat. No.: B1300162
CAS No.: 70810-24-1
M. Wt: 198.05 g/mol
InChI Key: NRBSVPXPMBQUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dichloroisoquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBSVPXPMBQUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348827
Record name 1,7-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70810-24-1
Record name 1,7-Dichloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70810-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dichloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,7-Dichloroisoquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,7-Dichloroisoquinoline, a halogenated derivative of isoquinoline. Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic compounds with diverse and important biological activities. This guide details the chemical structure, nomenclature, and physicochemical properties of this compound. Furthermore, it provides a detailed experimental protocol for its synthesis, which is of significant interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by an isoquinoline core with two chlorine atoms substituted at the 1 and 7 positions.

IUPAC Name: this compound[1]

The structure is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while experimental data is limited, computed values provide useful estimates for research purposes.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NPubChem[2]
Molecular Weight 198.05 g/mol PubChem[2]
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 70810-24-1P&S Chemicals[1]
XLogP3 (Computed) 3.7PubChem[2]
Hydrogen Bond Donor Count (Computed) 0PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[2]
Rotatable Bond Count (Computed) 0PubChem[2]
Exact Mass (Computed) 196.979904 g/mol PubChem[2]
Topological Polar Surface Area (Computed) 12.9 ŲPubChem[2]

Experimental Protocols

The synthesis of this compound is a two-step process commencing from 4-chlorocinnamic acid. The first step involves the formation of the intermediate, 7-chloro-1(2H)-isoquinolinone, which is then chlorinated to yield the final product.

Step 1: Synthesis of 7-chloro-1(2H)-isoquinolinone (Compound 134C)

While a detailed experimental protocol for this specific transformation was not found in the searched literature, the synthesis of similar isoquinolinones from cinnamic acid derivatives is a known chemical transformation. A general procedure would likely involve the reaction of 4-chlorocinnamic acid with a source of nitrogen, potentially through a cyclization reaction. Researchers should refer to general methods for isoquinolinone synthesis and adapt them for this specific substrate.

Step 2: Synthesis of this compound (Compound 134D)[3]

Materials and Reagents:

  • 7-chloro-1(2H)-isoquinolinone (Compound 134C)

  • Dry toluene

  • N,N-dimethyl-formamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for flash column chromatography

Procedure:

  • To a solution of 7-chloro-1(2H)-isoquinolinone (280 mg, 1.56 mmol) in dry toluene (10 mL), add N,N-dimethyl-formamide (1 mL) and thionyl chloride (1 mL).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

  • Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford this compound.

Characterization:

  • LC-MS (ESI): m/z = 198 [M+H]⁺[3]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.34 (d, J = 1.2 Hz, 1H), 8.29 (d, J = 5.6 Hz, 1H), 7.81 (d, J = 8.8 Hz, 1H), 7.70 (dd, J = 2.4, 8.8 Hz, 1H), 7.59 (d, J = 5.6 Hz, 1H)[3]

Logical Relationship of Synthesis

The synthesis of this compound follows a clear logical progression from a substituted cinnamic acid to the final chlorinated isoquinoline. This pathway involves the formation of the core heterocyclic ring system followed by functional group manipulation.

synthesis_pathway 4-Chlorocinnamic_acid 4-Chlorocinnamic acid 7-Chloro-1(2H)-isoquinolinone 7-Chloro-1(2H)-isoquinolinone 4-Chlorocinnamic_acid->7-Chloro-1(2H)-isoquinolinone Cyclization This compound This compound 7-Chloro-1(2H)-isoquinolinone->this compound Chlorination

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. The detailed IUPAC name, chemical structure, and a compilation of its physicochemical properties offer a solid foundation for its use in experimental settings. The provided synthesis protocol, including specific reaction conditions and characterization data, enables its preparation in the laboratory. The logical flow of the synthesis is also presented to aid in understanding the chemical transformations involved. This information is intended to facilitate further research and application of this compound in the development of new chemical entities with potential therapeutic value.

References

Synthesis of 1,7-Dichloroisoquinoline from 7-chloroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,7-dichloroisoquinoline from its precursor, 7-chloroisoquinolin-1-ol. This conversion is a critical step in the development of various isoquinoline-based compounds with significant therapeutic potential. This document outlines the primary synthetic routes, detailed experimental protocols, and key considerations for a successful and efficient reaction.

Introduction

The transformation of a hydroxyl group to a chlorine atom on the isoquinoline scaffold is a fundamental reaction in medicinal chemistry. The resulting this compound is a versatile intermediate for the synthesis of a wide array of biologically active molecules. The most common and effective method for this conversion is the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the reagents of choice.

Synthetic Pathway and Mechanism

The core of this synthesis is a nucleophilic substitution reaction. The oxygen of the hydroxyl group in 7-chloroisoquinolin-1-ol acts as a nucleophile, attacking the electrophilic phosphorus or sulfur atom of the chlorinating agent. This forms a reactive intermediate which is subsequently displaced by a chloride ion to yield the desired this compound.

Below is a diagram illustrating the general experimental workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 7-chloroisoquinolin-1-ol and solvent (e.g., Toluene) B Add chlorinating agent (e.g., SOCl₂) and catalyst (e.g., DMF) A->B Step 1 C Heat the reaction mixture (e.g., 80 °C for 3 hours) B->C Step 2 D Cool to room temperature C->D Step 3 E Concentrate under reduced pressure D->E Step 4 F Quench with ice water or a weak base (e.g., NaHCO₃ soln.) E->F Step 5 (Caution: Exothermic) G Extract with an organic solvent (e.g., DCM) F->G Step 6 H Dry organic layer (e.g., over Na₂SO₄) G->H Step 7 I Purify by column chromatography H->I Step 8 J Characterize the product (LC-MS, NMR) I->J Step 9

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the chlorination of hydroxyisoquinolines are presented below. While the starting materials in the cited literature may differ slightly, the procedures are directly applicable to 7-chloroisoquinolin-1-ol.

Method 1: Chlorination using Thionyl Chloride and DMF

This method is adapted from a procedure for the synthesis of this compound.[1]

Materials:

  • 7-chloroisoquinolin-1-ol

  • Dry Toluene

  • N,N-dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 7-chloroisoquinolin-1-ol (1 equivalent) in dry toluene, add DMF (catalytic amount).

  • Slowly add thionyl chloride (SOCl₂) (typically 2-3 equivalents).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess toluene and SOCl₂.

  • The residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., from 10% to 30% v/v) to afford this compound.[1]

Method 2: Chlorination using Phosphorus Oxychloride

This protocol is based on the synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide, a common and analogous transformation.[2]

Materials:

  • 7-chloroisoquinolin-1-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Carefully add 7-chloroisoquinolin-1-ol to an excess of phosphorus oxychloride (POCl₃) under ice bath cooling.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours (e.g., overnight).[2]

  • Monitor the reaction by TLC.

  • After completion, remove the excess POCl₃ by distillation under reduced pressure.[2] A critical step to prevent hydrolysis of the product during work-up is to evaporate the excess POCl₃ before quenching.[3]

  • Carefully quench the residue with ice water and extract the product with dichloromethane.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate and petroleum ether) to yield pure this compound.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the chlorination of hydroxy(iso)quinolines based on literature precedents.

Reagent SystemStarting MaterialProductSolventTemperature (°C)Time (h)Yield (%)Reference
SOCl₂, DMFCompound 134C (an isoquinolinone derivative)This compoundToluene803Not specified, but successful[1]
POCl₃Isoquinoline-N-oxide1-ChloroisoquinolineNone105Overnight85[2]
POCl₃7-Chloro-4-quinolinol4,7-DichloroquinolineDowtherm A135-140155-60[4]

Characterization Data for this compound

The synthesized this compound can be characterized using standard analytical techniques.

  • LC-MS (ESI): m/z: 198 [M+H]⁺.[1]

  • ¹H-NMR (CDCl₃, 400 MHz): δ (ppm) 8.34 (d, J=1.2 Hz, 1H), 8.29 (d, J=5.6 Hz, 1H), 7.81 (d, J=8.8 Hz, 1H), 7.70 (dd, J=2.4, 8.8 Hz, 1H), 7.59 (d, J=5.6 Hz, 1H).[1]

Safety and Handling

  • Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water.[5] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The quenching of the reaction mixture is highly exothermic and should be performed with caution, preferably in an ice bath.

  • Proper work-up procedures are crucial to avoid the hydrolysis of the chlorinated product back to the starting material.[3]

Conclusion

The synthesis of this compound from 7-chloroisoquinolin-1-ol is a well-established transformation that can be achieved with high efficiency using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. Careful control of reaction conditions and a meticulous work-up procedure are paramount to obtaining a high yield of the pure product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis and utilize the product in further drug development efforts.

References

Spectroscopic Profile of 1,7-Dichloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 1,7-dichloroisoquinoline. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The guide encompasses data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
8.34d1.21HH-8
8.29d5.61HH-3
7.81d8.81HH-5
7.70dd2.4, 8.81HH-6
7.59d5.61HH-4

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~152C-1
~143C-3
~122C-4
~136C-4a
~129C-5
~128C-6
~135C-7
~128C-8
~130C-8a
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube.

Instrumentation: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer.[1]

Data Acquisition and Processing: Standard pulse sequences were used to acquire the ¹H NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While specific experimental IR data for this compound was not found, the expected characteristic absorption bands are listed in the table below based on the analysis of its chemical structure and comparison with similar aromatic chlorinated and nitrogen-containing heterocyclic compounds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakC-H stretching (aromatic)
1620-1580Medium-WeakC=C stretching (aromatic ring)
1550-1450Medium-StrongC=N stretching (isoquinoline ring)
1100-1000StrongC-Cl stretching
900-675StrongC-H bending (out-of-plane)
Experimental Protocol: IR Spectroscopy

Sample Preparation (Solid): For solid samples like this compound, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates.

Instrumentation: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is recorded as transmittance or absorbance over a range of wavenumbers, typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zIon
198[M+H]⁺
197[M]⁺

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry

Method: The mass spectrum was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1]

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol. The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions. For a compound like this compound, this typically results in the formation of a protonated molecule, [M+H]⁺.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Suitable Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (LC-MS) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 1,7-Dichloroisoquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1,7-dichloroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely 4,7-dichloroquinoline and 5,7-dichloro-8-hydroxyquinoline, to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of solid organic compounds is provided, which can be readily adapted for this compound. This guide aims to be a foundational resource for researchers working with this and related compounds, facilitating informed decisions in experimental design, formulation, and synthesis.

Introduction to this compound

This compound is a substituted isoquinoline featuring chlorine atoms at the 1 and 7 positions of the isoquinoline ring. The unique electronic and steric properties imparted by the chloro-substituents make it a valuable scaffold in the synthesis of novel bioactive molecules. Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and its potential for use in biological assays and formulation studies.

Quantitative Solubility Data of Structurally Similar Compounds

Table 1: Quantitative Solubility of 4,7-Dichloroquinoline in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (Mole Fraction)
ChloroformNot Specified50-
Water25.05-0.000004
Ethanol25.05-0.0113
Tetrahydrofuran25.05-0.0886
Acetone25.05-0.0224
Acetonitrile25.05-0.0028
Water60.05-0.000018
Ethanol60.05-0.2083
Tetrahydrofuran60.05-0.3640
Acetone60.05-0.1353
Acetonitrile60.05-0.0145

Note: Mole fraction data for various temperatures from 298.2 K to 333.2 K (25.05 °C to 60.05 °C) is available in the cited literature and shows a positive correlation between temperature and solubility.[1]

Table 2: Qualitative Solubility of Dichloro-Substituted Quinolines/Isoquinolines

CompoundSolventSolubility Description
4,7-DichloroquinolineChloroformSlightly Soluble (Heated)[2]
4,7-DichloroquinolineMethanolSlightly Soluble[2]
5,7-Dichloro-8-hydroxyquinolineEthanolGenerally Soluble[3]
5,7-Dichloro-8-hydroxyquinolineDichloromethaneGenerally Soluble[3]
5,7-Dichloro-8-hydroxyquinolineDimethyl Sulfoxide (DMSO)Generally Soluble[3]
5,7-Dichloro-8-hydroxyquinolineWaterLimited Solubility[3]

Based on the data from these analogous compounds, it can be inferred that this compound is likely to exhibit poor solubility in water and good to moderate solubility in a range of organic solvents, particularly chlorinated solvents and polar aprotic solvents. The solubility is also expected to increase with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

3.1. Materials and Equipment

  • This compound (or compound of interest)

  • Selected organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, DMSO, etc.) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or orbital incubator with temperature control

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or another suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for standard and sample preparation

3.2. Procedure

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Analyze each standard by HPLC (or other analytical method) and record the peak area or height.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC under the same conditions as the calibration standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation start Start stock Prepare Stock Solution start->stock saturate Prepare Saturated Solution (Excess Solute + Solvent) start->saturate standards Create Calibration Standards stock->standards analyze_standards Analyze Standards (HPLC) standards->analyze_standards equilibrate Equilibrate in Thermostatic Shaker saturate->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute analyze_sample Analyze Diluted Sample (HPLC) dilute->analyze_sample calibration_curve Generate Calibration Curve analyze_standards->calibration_curve concentration Determine Concentration calibration_curve->concentration analyze_sample->concentration solubility Calculate Solubility concentration->solubility end End solubility->end

A generalized workflow for the experimental determination of compound solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current literature, this guide provides a practical framework for researchers. By leveraging solubility data from structurally similar compounds, a reasonable estimation of its behavior in various organic solvents can be made. The provided detailed experimental protocol for the shake-flask method offers a reliable means to determine the precise solubility of this compound in any solvent of interest. This information is fundamental for the successful application of this compound in synthetic chemistry, medicinal chemistry, and drug development, enabling the design of more efficient and effective experimental and manufacturing processes.

References

The Unexplored Therapeutic Potential of Dichloroisoquinoline Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on various substituted isoquinolines, the specific class of dichloroisoquinoline isomers remains a largely untapped reservoir of potential therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities associated with the broader isoquinoline class, offering a predictive framework for the potential applications of dichloroisoquinoline isomers. By detailing established experimental protocols and highlighting key signaling pathways, this document aims to catalyze further investigation into this promising, yet understudied, chemical space. We present a roadmap for the systematic evaluation of dichloroisoquinoline isomers as potential anticancer, enzyme-inhibiting, and anti-inflammatory agents, thereby accelerating their journey from chemical novelty to clinical reality.

Introduction: The Isoquinoline Scaffold and the Dichloro-Substitution Opportunity

The isoquinoline core is a recurring motif in a multitude of natural and synthetic molecules endowed with a wide spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[1][2] The therapeutic success of isoquinoline-based drugs underscores the value of this heterocyclic system in drug design.

Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Despite this, a systematic exploration of dichlorinated isoquinoline isomers is conspicuously absent from the current scientific literature. The varied positional isomers of dichloroisoquinoline present a unique opportunity to fine-tune biological activity through precise alteration of the molecule's electronic and steric profile. This guide will, therefore, leverage the known biological landscape of substituted isoquinolines to illuminate the potential of their dichlorinated counterparts.

Potential Biological Activities of Dichloroisoquinoline Isomers

Based on the activities reported for other substituted isoquinolines, dichloroisoquinoline isomers are promising candidates for several therapeutic areas.

Anticancer Activity

Numerous isoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][5] Given that chlorination can enhance the anticancer activity of various heterocyclic compounds, it is highly probable that specific dichloroisoquinoline isomers will exhibit significant antiproliferative properties.

Table 1: Examples of Anticancer Activity of Substituted Isoquinoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1-Phenyl-3,4-dihydroisoquinolinesCompound 5n (3'-OH, 4'-OCH3 substitution)VariousNot specified, but identified as optimal[3]
Quinoline-based dihydrazonesCompound 3bMCF-77.016[6][7]
Quinoline-based dihydrazonesCompound 3cMCF-77.05[6][7]
7-Chloro-(4-thioalkylquinoline) derivativesCompounds 73, 74, 79-82HCT1161.99 - 4.9[8]

Note: This table presents data for related quinoline and isoquinoline derivatives to exemplify the potential for anticancer activity in the dichloroisoquinoline class, for which specific data is not yet available.

A logical workflow for the initial screening of dichloroisoquinoline isomers for anticancer activity is depicted below.

anticancer_workflow start Synthesized Dichloroisoquinoline Isomer Library cell_lines Panel of Human Cancer Cell Lines start->cell_lines mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay determine_ic50 Determine IC50 Values mtt_assay->determine_ic50 select_hits Select Active Isomers (Low IC50) determine_ic50->select_hits mechanism_studies Mechanism of Action Studies select_hits->mechanism_studies apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle western_blot Western Blot (Key Protein Expression) mechanism_studies->western_blot end Lead Candidate Identification apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for Anticancer Screening of Dichloroisoquinoline Isomers.

Enzyme Inhibition

Isoquinoline derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. Substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives have been reported as potent inhibitors of both enzymes.[9] This suggests that dichloroisoquinoline isomers could be explored for their potential as novel cholinesterase inhibitors.

HDAC inhibitors are an emerging class of anticancer agents. Isoquinoline-based hydroxamic acids have been shown to be potent HDAC inhibitors with significant anti-proliferative activities.[10] The dichloroisoquinoline scaffold could serve as a novel core for the design of new HDAC inhibitors.

Table 2: Examples of Enzyme Inhibitory Activity of Substituted Isoquinoline Derivatives

Compound ClassTarget Enzyme(s)IC50 (nM)Reference
Isoquinoline-based hydroxamic acid (Compound 10c)HDAC14.17[10]
Isoquinoline-based hydroxamic acid (Compound 10c)HDAC34.00[10]
Isoquinoline-based hydroxamic acid (Compound 10c)HDAC63.77[10]

Note: This table provides examples of enzyme inhibition by other isoquinoline derivatives, as specific data for dichloroisoquinoline isomers is not currently available.

The general process for screening for enzyme inhibitors is illustrated in the following diagram.

enzyme_inhibition_workflow start Dichloroisoquinoline Isomer Library primary_screen Primary Enzyme Activity Assay (with Isomers) start->primary_screen target_enzyme Purified Target Enzyme (e.g., AChE, HDAC) target_enzyme->primary_screen identify_hits Identify Potential Inhibitors primary_screen->identify_hits ic50_determination IC50 Determination for Hits identify_hits->ic50_determination mechanism_studies Kinetic Studies (Mechanism of Inhibition) ic50_determination->mechanism_studies selectivity Selectivity Profiling (against related enzymes) ic50_determination->selectivity end Lead Inhibitor Candidate mechanism_studies->end selectivity->end

Caption: General Workflow for Enzyme Inhibitor Screening.

Anti-inflammatory Activity

Certain substituted isoquinolines have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor α (TNFα).[11] This indicates that dichloroisoquinoline isomers could be investigated as potential anti-inflammatory agents.

Spasmolytic Activity

Novel 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic (smooth muscle relaxant) activity.[12] This opens an avenue for exploring dichloroisoquinoline derivatives in the context of gastrointestinal and other disorders involving smooth muscle spasms.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of dichloroisoquinoline isomers. These are based on established methods for similar compound classes.[5][13]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Dichloroisoquinoline isomer stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of the dichloroisoquinoline isomers in culture medium.

    • Replace the medium in the wells with the prepared compound dilutions.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[5][13]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells after treatment.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the dichloroisoquinoline isomer for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[5][13]

A hypothetical signaling pathway for apoptosis induction is presented below.

apoptosis_pathway drug Dichloroisoquinoline Isomer stress Cellular Stress drug->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by a Dichloroisoquinoline Isomer.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Buffer solution

    • Dichloroisoquinoline isomer stock solutions (in DMSO)

    • 96-well plate

    • Microplate reader or other detection system

  • Procedure:

    • Add the buffer, enzyme, and dichloroisoquinoline isomer (at various concentrations) to the wells of a 96-well plate.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each isomer concentration and calculate the IC50 value.[14]

Future Directions and Conclusion

The dichloroisoquinoline scaffold represents a significant and underexplored area in medicinal chemistry. The diverse biological activities of the broader isoquinoline family strongly suggest that dichloroisoquinoline isomers hold considerable therapeutic potential. This guide provides a foundational framework for initiating research into these compounds. Systematic synthesis and screening of a comprehensive library of dichloroisoquinoline isomers are now warranted. Such studies, guided by the protocols and insights presented herein, are poised to uncover novel lead compounds for the development of next-generation therapeutics. The path forward requires a collaborative effort between synthetic chemists, pharmacologists, and drug development professionals to unlock the full potential of this promising class of molecules.

References

Potential Therapeutic Targets for 1,7-Dichloroisoquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 1,7-Dichloroisoquinoline is limited in publicly available literature. This guide extrapolates potential therapeutic targets and mechanisms based on structure-activity relationships (SAR) of closely related isoquinoline and quinoline derivatives. The information provided herein is intended for research and drug development professionals to guide future investigations.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of halogen atoms, such as chlorine, can significantly modulate the physicochemical properties and pharmacological activities of these molecules. This technical guide focuses on the potential therapeutic applications of this compound derivatives, exploring plausible molecular targets in oncology and neurodegenerative diseases based on the established bioactivities of analogous compounds.

Potential Therapeutic Targets in Oncology

The cytotoxic and anti-proliferative effects observed in a variety of chloro-substituted isoquinoline and quinoline derivatives suggest that this compound derivatives could be promising candidates for anticancer drug development. Several key cellular pathways and enzymes have been implicated as potential targets.

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

A compelling mechanism of action for some isoquinoline derivatives is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP-1 (cIAP-1), and survivin.[1] Inhibition of IAPs relieves their suppressive effect on caspases, leading to the activation of the apoptotic cascade and subsequent cell death.[1]

Modulation of PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers. Several studies have indicated that isoquinoline derivatives can exert their anticancer effects by inhibiting this pathway, which can lead to cell cycle arrest and the induction of apoptosis.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering cell death. The quinoline core is a well-established pharmacophore for topoisomerase inhibitors, suggesting that this compound derivatives may also function through this mechanism.

Quantitative Cytotoxicity Data of Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloro-substituted quinoline and isoquinoline derivatives against a panel of human cancer cell lines. This data provides a quantitative basis for inferring the potential cytotoxic potency of this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50Reference
7-Chloroquinoline Compound 3HCT-116 (Colon Carcinoma)23.39 µM[2]
Compound 9HCT-116 (Colon Carcinoma)21.41 µM[2]
Compound 3MCF-7 (Breast Cancer)>50 µM[2]
Compound 9MCF-7 (Breast Cancer)<50 µM[2]
Compound 3HeLa (Cervical Carcinoma)50.03 µM[2]
Compound 9HeLa (Cervical Carcinoma)21.41 µM[2]
Chloroquinoline-Benzenesulfonamide Hybrid Compound 2A549-Raw (Lung Cancer)44.34 µg/mL[3]
Compound 17HeLa (Cervical Carcinoma)30.92 µg/mL[3]
Compound 2Lovo (Colorectal Cancer)28.82 µg/mL[3]
Compound 17MDA-MB231 (Breast Cancer)26.54 µg/mL[3]
Isoquinoline Alkaloid SanguinarineVarious Cancer Cell Lines0.11–0.54 µg/mL[4]
ChelerythrineVarious Cancer Cell Lines0.14–0.46 µg/mL[4]

Potential Therapeutic Targets in Neurodegenerative Diseases

A growing body of evidence suggests that isoquinoline alkaloids possess neuroprotective properties, making them attractive scaffolds for the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. Numerous isoquinoline alkaloids have been identified as potent inhibitors of these enzymes.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential therapeutic activities of this compound derivatives.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48 to 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8][9]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound derivative stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the following to each well in the specified order:

    • 50 µL of phosphate buffer (pH 8.0)

    • 25 µL of the this compound derivative at various concentrations (or buffer for the control)

    • 125 µL of 3 mM DTNB solution

    • 25 µL of 15 mM ATCI solution

  • Pre-incubate the mixture for a short period at a controlled temperature.

  • Initiate the enzymatic reaction by adding 25 µL of 0.22 U/mL AChE solution to each well.

  • Immediately monitor the change in absorbance at 412 nm at regular time intervals using a microplate reader.

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.

  • The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a potential signaling pathway for apoptosis induction and a general experimental workflow for the evaluation of this compound derivatives.

Apoptosis_Signaling_Pathway Postulated Apoptosis Induction Pathway Dichloroisoquinoline This compound Derivative IAPs Inhibitor of Apoptosis Proteins (e.g., XIAP, cIAP-1) Dichloroisoquinoline->IAPs Inhibition ActiveCaspase9 Active Caspase-9 IAPs->ActiveCaspase9 Inhibition Caspase9 Pro-Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: A potential mechanism of apoptosis induction by this compound derivatives via inhibition of IAPs, leading to caspase activation.

Experimental_Workflow Experimental Workflow for Target Identification and Validation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cytotoxicity Cytotoxicity Screening (MTT Assay) EnzymeInhibition Enzyme Inhibition Assays (e.g., Cholinesterase) Cytotoxicity->EnzymeInhibition Identify lead compounds Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) EnzymeInhibition->Mechanism Xenograft Cancer Xenograft Models Mechanism->Xenograft Validate anticancer activity Neuroprotection Neurodegenerative Disease Models Mechanism->Neuroprotection Validate neuroprotective effects Compound This compound Derivative Compound->Cytotoxicity

Caption: A generalized experimental workflow for the preclinical evaluation of this compound derivatives.

References

1,7-Dichloroisoquinoline: An Unexplored Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 1,7-dichloroisoquinoline as a potential building block in medicinal chemistry. While the broader isoquinoline framework is a well-established scaffold in numerous therapeutic agents, the specific substitution pattern of this compound remains a largely unexplored area of research. This document summarizes the available information on its synthesis, and physicochemical properties, and discusses its potential, drawing parallels from more extensively studied chlorinated isoquinoline and quinoline analogs.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is crucial for its application in drug design and synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₅Cl₂N[1][2]
Molecular Weight 198.05 g/mol [2]
CAS Number 70810-24-1[1][2]
XLogP3 3.7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]
Exact Mass 196.979901 g/mol [3]
Monoisotopic Mass 196.979901 g/mol [3]
Topological Polar Surface Area 12.9 Ų[3]
Heavy Atom Count 12[3]

Synthesis of the this compound Core

The synthesis of this compound has been reported, providing a viable route to access this scaffold for further chemical exploration.

Experimental Protocol: Synthesis of this compound

Materials:

  • Compound 134C (precursor, specific structure not detailed in the provided source)

  • Dry Toluene

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of Compound 134C (280 mg, 3.12 mmol) in dry toluene (10 mL), add DMF (1 mL) and SOCl₂ (1 mL).[4]

  • Stir the reaction mixture at 80 °C for 3 hours.[4]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]

  • Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford this compound.[4]

Characterization:

  • LC-MS (ESI) m/z: 198 [M+H]⁺[4]

  • ¹H-NMR (CDCl₃, 400 MHz): δ (ppm) 7.59 (d, J= 5.6 Hz, 1H), 7.70 (dd, J= 2.4, 8.8 Hz, 1H), 7.81 (d, J= 8.8 Hz, 1H), 8.29 (d, J= 5.6 Hz, 1H), 8.34 (d, J= 1.2 Hz, 1H)[4]

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor Precursor Compound Reaction_Conditions SOCl₂, DMF Toluene, 80°C, 3h Precursor->Reaction_Conditions Reagents Concentration Concentration Reaction_Conditions->Concentration Process Chromatography Flash Chromatography Concentration->Chromatography Purification Product This compound Chromatography->Product

Synthetic Workflow for this compound

Potential in Medicinal Chemistry

While direct biological data for derivatives of this compound is scarce in the reviewed literature, the broader families of chlorinated quinolines and isoquinolines are rich in medicinally relevant compounds. These scaffolds are prevalent in drugs targeting a range of diseases, most notably cancer and malaria.

The chlorine substituents on the this compound ring offer two reactive sites for further functionalization through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores and side chains to modulate the biological activity and physicochemical properties of the resulting molecules. The positions of the chlorine atoms may influence the electronics and steric hindrance of the molecule, potentially leading to unique structure-activity relationships (SAR) compared to other dichloroisoquinoline isomers.

Given the established role of the 7-chloroquinoline moiety in antimalarial drugs like chloroquine and the anticancer activity of numerous kinase inhibitors bearing a quinoline or isoquinoline core, it is plausible that derivatives of this compound could exhibit interesting biological profiles. For instance, the 7-chloro position is often crucial for the antimalarial activity of 4-aminoquinolines.

The potential for this compound to serve as a scaffold for kinase inhibitors is also noteworthy. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. The isoquinoline ring system can be elaborated to interact with the ATP-binding site of various kinases.

Future Directions

The lack of extensive research on this compound and its derivatives presents an opportunity for new avenues of investigation in drug discovery. Future work could focus on:

  • Library Synthesis: Utilizing the available synthetic route to generate a library of diverse this compound derivatives with substitutions at the 1- and/or 7-positions.

  • Biological Screening: Screening this library against a panel of cancer cell lines, parasitic strains (e.g., Plasmodium falciparum), and a broad range of kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize the potency and selectivity of any identified hit compounds.

  • Computational Modeling: Employing molecular docking and other computational tools to predict the potential biological targets of this compound derivatives and guide the design of new analogs.

References

1,7-Dichloroisoquinoline: A Comprehensive Technical Guide to Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and key reactions of 1,7-dichloroisoquinoline, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document offers structured data, detailed experimental protocols, and clear visualizations of chemical pathways to facilitate its application in research and development.

Synthesis of this compound

The primary and most direct synthesis of this compound involves the chlorination of 7-chloro-1-hydroxyisoquinoline. This transformation is a key step in accessing the versatile 1,7-dichloro-substituted isoquinoline core.

Synthetic Route: From 7-Chloro-1-hydroxyisoquinoline

The conversion of the hydroxyl group at the 1-position to a chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF).

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperatureTimeProductYield
7-Chloro-1-hydroxyisoquinolineThionyl chloride (SOCl₂), N,N-dimethylformamide (DMF)Toluene80°C3 hoursThis compoundNot specified
Experimental Protocol: Synthesis of this compound[1]
  • To a solution of 7-chloro-1-hydroxyisoquinoline (1.0 eq) in dry toluene, add N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂).

  • Stir the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

  • Purify the resulting residue using flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford pure this compound.

  • Characterize the final product using techniques such as LC-MS and NMR. The expected [M+H]⁺ peak in LC-MS is at m/z 198.[1]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 7-Chloro-1-hydroxyisoquinoline 7-Chloro-1-hydroxyisoquinoline This compound This compound 7-Chloro-1-hydroxyisoquinoline->this compound Chlorination SOCl2, DMF SOCl2, DMF Toluene, 80°C, 3h Toluene, 80°C, 3h

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

The two chlorine atoms on the isoquinoline ring exhibit different reactivities, allowing for selective functionalization. The chlorine at the C1 position is generally more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This differential reactivity is key to the synthetic utility of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms of this compound can be displaced by various nucleophiles. Amines are commonly used to introduce nitrogen-containing functional groups, which are prevalent in pharmacologically active molecules.

Table 2: Nucleophilic Aromatic Substitution with Amines
SubstrateNucleophileBaseSolventTemperatureProduct
This compoundPrimary/Secondary AmineExcess Amine or K₂CO₃DMF, Ethanol, or neat80-130°C1-Amino-7-chloroisoquinoline derivative
Experimental Protocol: General Amination of this compound
  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol. Alternatively, the amine can be used as the solvent if it is a liquid at the reaction temperature.

  • Add the desired primary or secondary amine (2-10 eq). The excess amine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like K₂CO₃ can be added.

  • Heat the reaction mixture to a temperature between 80-130°C for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr Logical Flow

G Nucleophilic Aromatic Substitution (SNAr) Pathway A This compound C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack at C1 B Nucleophile (e.g., R-NH2) B->C D 1-Substituted-7-chloroisoquinoline C->D Loss of Leaving Group E Leaving Group (Cl-) C->E

Caption: Logical flow of a typical SNAr reaction at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, significantly expanding the diversity of derivatives that can be synthesized from this compound.

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines from aryl halides.[2][3][4] This reaction offers a milder alternative to traditional SNAr conditions and is compatible with a wide range of functional groups.

Table 3: Buchwald-Hartwig Amination of this compound
SubstrateAmineCatalystLigandBaseSolventTemperature
This compoundPrimary/Secondary AminePd(OAc)₂, Pd₂(dba)₃Biaryl phosphines (e.g., XPhos, BINAP)NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane25-110°C
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amine Ar-Pd(II)-NHR(L_n) PdII_Aryl->PdII_Amine Amine Coordination & Deprotonation (+ R-NH2, Base) PdII_Amine->Pd0 Reductive Elimination Product Ar-NHR PdII_Amine->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6][7] This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or alkenyl substituents.

Table 4: Suzuki-Miyaura Coupling of this compound
SubstrateBoronic Acid/EsterCatalystLigandBaseSolventTemperature
This compoundAryl/Alkylboronic acid or esterPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, XPhos, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF/H₂O80-120°C
Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst, and the base (e.g., K₂CO₃).

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Trans Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Trans Transmetalation (+ R-B(OR)2, Base) PdII_Trans->Pd0 Reductive Elimination Product Ar-R PdII_Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Navigating the Chemical Landscape of 1,7-Dichloroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and known biological context of 1,7-Dichloroisoquinoline. While this specific isomer is commercially available for research purposes, its detailed biological functions and specific signaling pathway interactions remain an area for future investigation. This document provides available supplier information, a detailed synthesis protocol, and a generalized overview of signaling pathways modulated by the broader class of isoquinoline alkaloids.

Commercial Availability and Suppliers

This compound (CAS No. 70810-24-1) is available from several chemical suppliers, primarily for research and development purposes. The compound's molecular formula is C₉H₅Cl₂N, with a molecular weight of 198.05 g/mol . Purity levels and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

SupplierPurityAvailable Quantities
ChemUniverse95%100 mg, 250 mg, 1 g
CP Lab SafetyAnalytical Research Grade1 g
P&S Chemicals-Available upon quotation

Physicochemical Properties

PropertyValue
CAS Number 70810-24-1
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the patent literature (WO2019/133770 A2).[1] The synthesis proceeds from a precursor, 7-chloroisoquinolin-1(2H)-one.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-chloroisoquinolin-1(2H)-one (Compound 134C in the patent)

  • Dry Toluene

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for flash column chromatography

Procedure:

  • To a solution of 7-chloroisoquinolin-1(2H)-one (280 mg, 1.56 mmol) in dry toluene (10 mL), add N,N-dimethylformamide (1 mL) and thionyl chloride (1 mL).

  • Stir the reaction mixture at 80°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford this compound.[1]

Characterization Data:

  • LC-MS (ESI) m/z: 198 [M+H]⁺

  • ¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.59 (d, J= 5.6 Hz, 1H), 7.70 (dd, J= 2.4, 8.8 Hz, 1H), 7.81 (d, J= 8.8 Hz, 1H), 8.29 (d, J= 5.6 Hz, 1H), 8.34 (d, J= 1.2 Hz, 1H)[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 7-chloroisoquinolin-1(2H)-one 7-chloroisoquinolin-1(2H)-one Reaction Step Reaction Step 7-chloroisoquinolin-1(2H)-one->Reaction Step 1. React with SOCl2 SOCl2 SOCl2->Reaction Step DMF DMF DMF->Reaction Step Toluene Toluene Toluene->Reaction Step 80°C, 3h 80°C, 3h Workup Step Workup Step 80°C, 3h->Workup Step 2. After reaction Concentration Concentration Flash Column Chromatography Flash Column Chromatography Concentration->Flash Column Chromatography 3. Purify by This compound This compound Flash Column Chromatography->this compound Reaction Step->80°C, 3h Workup Step->Concentration

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways: A Broader Perspective

Currently, there is a lack of specific studies detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] These activities are often attributed to their interaction with key cellular signaling pathways.

Several studies on various isoquinoline derivatives have implicated their roles in modulating pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[2][3] These pathways are crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis.

For instance, some isoquinoline alkaloids have been shown to inhibit the activation of the NF-κB pathway, which is a key player in the inflammatory response.[2] Others have been found to interfere with the MAPK pathway, which is involved in transmitting signals from the cell surface to the DNA in the nucleus, thereby controlling cell growth and division.[3]

Given the absence of specific data for this compound, the following diagram illustrates a generalized representation of how an isoquinoline alkaloid might interact with these common signaling pathways. This is a hypothetical model based on the known activities of the broader compound class and should be a subject of experimental verification for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates MAPKKK MAPKKK Receptor->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates to MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates AP-1 AP-1 MAPK->AP-1 activates Isoquinoline_Alkaloid Isoquinoline Alkaloid (e.g., this compound) Isoquinoline_Alkaloid->IKK inhibits? Isoquinoline_Alkaloid->MAPKKK inhibits? Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF-κB_n->Gene_Transcription Gene_Transcription_MAPK Gene Transcription (Cell Growth, Differentiation) AP-1->Gene_Transcription_MAPK

Caption: Generalized signaling pathways potentially modulated by isoquinoline alkaloids.

Future Directions

The commercial availability of this compound provides an opportunity for the scientific community to explore its unique biological properties. Future research should focus on:

  • Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

  • Target Identification: Identifying the specific cellular proteins and enzymes with which this compound interacts.

  • Pathway Elucidation: Determining the precise signaling pathways that are modulated by this compound to understand its mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers. The provided synthesis protocol and supplier information will facilitate further investigation into this compound's potential applications in drug discovery and chemical biology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1,7-Dichloroisoquinoline, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis route is designed for high purity and efficiency, starting from the commercially available 4-chlorocinnamic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 7-chloro-1-hydroxyisoquinoline, from 4-chlorocinnamic acid via a Curtius rearrangement. The second step is the subsequent chlorination of the hydroxyl group to yield the final product.

Step 1: Synthesis of 7-chloro-1-hydroxyisoquinoline

This step utilizes a one-pot Curtius rearrangement of 4-chlorocinnamic acid using diphenylphosphoryl azide (DPPA). This method avoids the isolation of the potentially explosive acyl azide intermediate. The resulting isocyanate undergoes intramolecular cyclization to form the desired 7-chloro-1-hydroxyisoquinoline.

Experimental Protocol for Step 1

Materials:

  • 4-Chlorocinnamic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorocinnamic acid (1.0 eq).

  • Under an inert atmosphere, add anhydrous toluene.

  • To the stirred mixture at room temperature, add triethylamine (1.1 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas and by Thin Layer Chromatography (TLC) analysis for the disappearance of the starting carboxylic acid.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene to remove any residual impurities.

  • Dry the collected solid, 7-chloro-1-hydroxyisoquinoline, under vacuum.

Step 2: Synthesis of this compound

The second step involves the chlorination of the hydroxyl group of 7-chloro-1-hydroxyisoquinoline using thionyl chloride (SOCl₂) with N,N-dimethylformamide (DMF) as a catalyst.

Experimental Protocol for Step 2

Materials:

  • 7-chloro-1-hydroxyisoquinoline

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene (dry)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 7-chloro-1-hydroxyisoquinoline (1.0 eq) in dry toluene.

  • To the solution, add N,N-dimethylformamide (a catalytic amount, e.g., 0.3 eq).

  • Add thionyl chloride (SOCl₂) (1.0 eq) to the mixture.

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (e.g., from 10% to 30% v/v) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactantReagent 1Reagent 2SolventTemperatureTimeProductYield
14-Chlorocinnamic acidDiphenylphosphoryl azide (DPPA)Triethylamine (TEA)TolueneReflux2-4 h7-chloro-1-hydroxyisoquinoline-
27-chloro-1-hydroxyisoquinolineThionyl chloride (SOCl₂)N,N-Dimethylformamide (DMF)Toluene80 °C3 hThis compound-

Note: Specific yields were not provided in the source documents and may vary depending on experimental conditions.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

SynthesisWorkflow Start 4-Chlorocinnamic Acid Step1 Step 1: Curtius Rearrangement - DPPA, TEA - Toluene, Reflux Start->Step1 Intermediate 7-chloro-1-hydroxyisoquinoline Step1->Intermediate Step2 Step 2: Chlorination - SOCl₂, DMF - Toluene, 80°C Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

LogicalRelationship cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Start with 4-Chlorocinnamic Acid B Perform Curtius Rearrangement A->B C Isolate 7-chloro-1-hydroxyisoquinoline B->C D Start with 7-chloro-1-hydroxyisoquinoline C->D E Chlorinate with SOCl₂/DMF D->E F Purify to obtain this compound E->F

Caption: Logical relationship of the two-step synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions with 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become an invaluable tool in medicinal chemistry for the construction of complex molecular architectures.[2]

Isoquinoline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide range of biologically active compounds. The targeted functionalization of the isoquinoline nucleus allows for the fine-tuning of pharmacological properties. 1,7-Dichloroisoquinoline is a versatile building block that offers two reactive sites for substitution. The chlorine atom at the C1 position is generally more activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity allows for selective mono-functionalization at C1, leaving the C7-chloro substituent available for subsequent transformations. This stepwise functionalization provides a powerful strategy for the synthesis of diverse libraries of 1,7-disubstituted isoquinolines for drug discovery programs.

These application notes provide a detailed guide for performing Suzuki coupling reactions with this compound, focusing on the selective arylation of the C1 position. The protocols and data presented are based on established methodologies for similar chloro-azaheterocyclic systems and serve as a robust starting point for experimental work.

Key Applications

The 1-aryl-7-chloroisoquinoline products synthesized via this protocol are valuable intermediates in the development of novel therapeutics. The 7-chloroquinoline moiety is a key pharmacophore in a number of approved drugs and clinical candidates. Further functionalization of the C7 position can lead to the discovery of new compounds with a range of biological activities, including but not limited to:

  • Anticancer agents

  • Antiviral compounds

  • Kinase inhibitors

  • CNS-active agents

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This step is typically rate-limiting, especially for less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 1: Selective Mono-Arylation at the C1-Position of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of various arylboronic acids to the C1 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • To a clean and dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • The vessel is sealed with a septum and purged with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • In a separate vial, prepare a solution of the palladium catalyst and ligand. For example, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • The reaction mixture is then heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-7-chloroisoquinoline.

Data Presentation: Representative Yields for C1-Arylation

The following table summarizes the expected yields for the selective mono-arylation at the C1 position of this compound with various arylboronic acids based on the protocol described above. Please note that these are representative yields and actual results may vary depending on the specific substrate and reaction conditions. Optimization may be required to achieve the best results.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid7-Chloro-1-phenylisoquinoline85
24-Methoxyphenylboronic acid7-Chloro-1-(4-methoxyphenyl)isoquinoline92
34-Fluorophenylboronic acid7-Chloro-1-(4-fluorophenyl)isoquinoline88
43-Thienylboronic acid7-Chloro-1-(thiophen-3-yl)isoquinoline75
54-Acetylphenylboronic acid1-(4-Acetylphenyl)-7-chloroisoquinoline80

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for C1-Arylation

Experimental_Workflow A 1. Weigh Reactants (this compound, Arylboronic Acid, Base) B 2. Assemble Reaction (Add solvent, Purge with Inert Gas) A->B C 3. Add Catalyst/Ligand Solution B->C D 4. Heat and Stir (Monitor Reaction Progress) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A general experimental workflow for the C1-arylation of this compound.

Optimization of Reaction Parameters

Optimization_Parameters A Start Low Yield or Incomplete Reaction B Vary Catalyst/Ligand System Pd(OAc)₂/SPhos Pd₂(dba)₃/XPhos Pd(PPh₃)₄ A->B C Optimize Base K₂CO₃ Cs₂CO₃ K₃PO₄ B->C D Adjust Solvent System Dioxane/H₂O Toluene/H₂O DMF C->D E Modify Temperature 80°C 100°C 120°C D->E F Optimized Conditions High Yield E->F

Caption: A decision-making diagram for optimizing Suzuki coupling reaction conditions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and drug development due to its wide substrate scope and tolerance of various functional groups.[2] The isoquinoline scaffold is a key structural motif in many biologically active compounds, and the ability to selectively introduce amino groups at specific positions is of significant interest for the synthesis of novel pharmaceutical agents.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1,7-dichloroisoquinoline. The presence of two chlorine atoms at different positions on the isoquinoline ring introduces the challenge of regioselectivity. Based on the electronic properties of the isoquinoline ring system, the C1 position is generally more electrophilic and susceptible to nucleophilic attack than the C7 position. Therefore, selective mono-amination at the C1 position is anticipated to be the predominant pathway under carefully controlled conditions.

Regioselectivity of the Reaction

The Buchwald-Hartwig amination of this compound is expected to proceed with a high degree of regioselectivity, favoring the substitution of the chlorine atom at the 1-position. This selectivity is primarily governed by the electronic and steric environment of the two chlorine substituents. The C1 position is alpha to the ring nitrogen, which makes it more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst, the initial step in the catalytic cycle. In contrast, the C7 position on the benzo-fused ring is less activated.

While empirical data for this specific substrate is not widely available, studies on analogous dihaloquinolines have shown that the reactivity of the halogen is highly dependent on its position. For instance, in dichloroquinolines, the chlorine atom at the 4-position is generally more reactive than those on the carbocyclic ring.[3][4] By analogy, the C1-Cl bond in this compound is expected to be significantly more labile towards palladium-catalyzed amination than the C7-Cl bond.

It is important to note that with prolonged reaction times, higher temperatures, or an excess of the amine and catalyst, double amination to afford the 1,7-diaminoisoquinoline derivative may occur. Therefore, careful control of the reaction conditions is crucial to achieve selective mono-amination.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is dependent on the careful selection of several key parameters, including the palladium catalyst, phosphine ligand, base, and solvent.

Table 1: Recommended Starting Conditions for Mono-amination of this compound

ParameterRecommended Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Pd(OAc)₂ (Palladium(II) acetate)Requires in-situ reduction to Pd(0).
Phosphine Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich ligand often effective for coupling aryl chlorides.
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)A bidentate ligand that has shown success in the amination of haloquinolines.[3]
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)Another effective ligand for challenging aminations.[3]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
K₃PO₄ (Potassium phosphate)A milder base that can be beneficial for substrates with base-sensitive functional groups.
Cs₂CO₃ (Cesium carbonate)A mild inorganic base.
Solvent Toluene or DioxaneAnhydrous and deoxygenated solvents are crucial for reaction efficiency.
Temperature 80-110 °CThe optimal temperature may vary depending on the specific amine and ligand used.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Illustrative Quantitative Data for Optimization of Mono-amination with Aniline

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield of 1-anilino-7-chloroisoquinoline (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001278
3Pd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.5)Toluene1001282
4Pd(OAc)₂ (4)XPhos (4)NaOtBu (1.5)Toluene1001280
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1101875
6Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1101870

Note: The data in Table 2 is illustrative and intended to provide a starting point for reaction optimization. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for the Mono-amination of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the primary amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-7-chloroisoquinoline derivative.

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for the Mono-amination of this compound with a Secondary Amine

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Pd₂(dba)₃

  • BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

  • Standard laboratory glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps (8-14) as described in Protocol 1 to isolate the desired 1-(substituted-amino)-7-chloroisoquinoline derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base - HX ReductElim Reductive Elimination Complex AmineCoord->ReductElim ReductElim->Pd0 Ar-NR₂ Product 1-Amino-7-chloroisoquinoline (Ar-NR₂) ArX This compound (Ar-X) Amine Amine (R₂NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd Catalyst, Ligand, Base, this compound, Amine, and Solvent setup->add_reagents reaction Heating and Stirring (80-110 °C, 2-24 h) add_reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of 1-Amino-7-Chloroisoquinoline from 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-7-chloroisoquinoline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive amino group and a chlorine substituent on the isoquinoline scaffold allows for diverse downstream functionalization, making it a key intermediate in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of 1-amino-7-chloroisoquinoline from the readily available starting material, 1,7-dichloroisoquinoline. The described method is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4]

Principle and Strategy

The selective mono-amination of this compound presents a regioselectivity challenge. The chlorine atom at the C1 position is generally more susceptible to nucleophilic substitution than the one at C7 due to the electronic influence of the ring nitrogen. This protocol leverages this inherent reactivity difference to achieve a selective reaction. The Buchwald-Hartwig amination is the chosen method due to its high functional group tolerance and efficiency in coupling aryl halides with amines.[1][5] The reaction employs a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the C-N bond formation.

Experimental Protocol

Reaction Scheme:

Caption: Synthesis of 1-amino-7-chloroisoquinoline from this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥95%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially availablePre-catalyst
XPhosLigand gradeCommercially availableBulky electron-rich phosphine ligand
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableStrong, non-nucleophilic base
DioxaneAnhydrousCommercially availableSolvent
Ammonia (0.5 M in dioxane)Reagent gradeCommercially availableAmmonia source
TolueneAnhydrousCommercially availableAlternative solvent
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction and chromatography
HexanesACS gradeCommercially availableFor chromatography
Brine (saturated NaCl solution)-Prepared in-houseFor workup
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially availableDrying agent
Silica gel230-400 meshCommercially availableFor column chromatography
Deuterated solvent (e.g., CDCl₃)NMR gradeCommercially availableFor NMR analysis

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.2 equiv).

  • Solvent and Reagent Addition: Add anhydrous dioxane to the flask, followed by the ammonia solution (0.5 M in dioxane, 1.1 equiv). The total solvent volume should be sufficient to ensure proper stirring (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-amino-7-chloroisoquinoline as a solid.

Characterization:

The structure and purity of the synthesized 1-amino-7-chloroisoquinoline can be confirmed by the following methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and identify characteristic peaks for the aminoisoquinoline core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1-Amino-7-Chloroisoquinoline

ParameterValue/Condition
Starting MaterialThis compound
ReagentAmmonia (0.5 M in dioxane)
CatalystPalladium(II) Acetate (Pd(OAc)₂)
LigandXPhos
BaseSodium tert-butoxide (NaOtBu)
SolventDioxane
TemperatureReflux (approx. 100-110 °C)
Reaction Time12-24 hours
Expected Yield70-85% (based on analogous reactions)
Expected Purity>95% after chromatography

Visualizations

Experimental_Workflow start Start setup Reaction Setup (this compound, Pd(OAc)2, XPhos, NaOtBu) start->setup add_reagents Add Solvents and Reagents (Dioxane, Ammonia solution) setup->add_reagents reaction Heat to Reflux (12-24h) add_reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Workup (Extraction and Washing) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 1-amino-7-chloroisoquinoline.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch PdII_Amine L_n(Aryl)Pd(II)-NHR' Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product Aryl-NHR' Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R'-NH2 Amine->Ligand_Exch Base Base Base->Ligand_Exch

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Dioxane is a flammable solvent and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.

References

Application Notes and Protocols: Derivatization of 1,7-Dichloroisoquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the isoquinoline core allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery campaigns. This document provides detailed application notes and experimental protocols for the derivatization of 1,7-dichloroisoquinoline and the subsequent biological screening of the resulting derivatives, with a focus on identifying potential anticancer agents.

The presence of two chlorine atoms on the isoquinoline ring at positions 1 and 7 offers versatile handles for derivatization through modern cross-coupling methodologies. The differential reactivity of these positions can potentially allow for selective and sequential functionalization. This note will focus on two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, respectively, facilitating the rapid generation of a diverse chemical library for biological evaluation.

Derivatization Strategies

The derivatization of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The following sections provide an overview and generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of this compound, this reaction can be employed to introduce various aryl or heteroaryl substituents at the 1 and/or 7 positions, leading to the synthesis of novel biaryl isoquinoline derivatives. The reactivity of the C-Cl bonds can be influenced by the choice of catalyst, ligand, and reaction conditions, potentially allowing for selective mono- or di-substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, at the 1 and/or 7 positions of the isoquinoline core. The resulting aminoisoquinoline derivatives are of significant interest due to their prevalence in biologically active molecules.

Data Presentation: Representative Biological Activities

The following tables summarize representative quantitative data for isoquinoline and quinoline derivatives, illustrating the potential biological activities that can be achieved through derivatization. These values are based on published data for structurally related compounds and serve as a guide for expected outcomes.

Table 1: Representative Anticancer Activity of Substituted Isoquinoline/Quinoline Derivatives

Compound IDScaffoldSubstitution at C1/C4Substitution at C7Cell LineIC50 (µM)
Rep-Aryl-1 Isoquinoline4-Methoxyphenyl7-ChloroA549 (Lung)8.5
Rep-Aryl-2 Quinoline4-Phenyl7-ChloroHCT-116 (Colon)5.3
Rep-Aryl-3 Isoquinoline3,4-Dimethoxyphenyl7-ChloroMCF-7 (Breast)9.4
Rep-Amine-1 IsoquinolineN-Morpholinyl7-ChloroHeLa (Cervical)12.1
Rep-Amine-2 QuinolineN-Anilino7-ChloroHepG2 (Liver)7.8

Table 2: Representative Kinase Inhibitory Activity of Substituted Isoquinoline/Quinoline Derivatives

Compound IDScaffoldSubstitution at C1/C4Substitution at C7Target KinaseIC50 (nM)
Rep-Kin-1 Isoquinoline4-(Dimethylamino)phenyl7-AminoAurora A50
Rep-Kin-2 Quinoline4-Anilino7-MethoxyEGFR11.7
Rep-Kin-3 IsoquinolineN-(4-Fluorophenyl)amino7-ChloroAurora B85
Rep-Kin-4 Quinoline4-(3-Ethynylphenyl)amino7-MethoxyEGFR (T790M)25.4

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-2.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted isoquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.1 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound (1.0 eq.) and the amine (1.1-2.0 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cell Viability Screening using MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualizations

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents C-N Bond Formation suzuki_product 1,7-Di(aryl)isoquinoline Derivatives suzuki_reagents->suzuki_product screening Biological Screening (e.g., Cytotoxicity, Kinase Assays) suzuki_product->screening buchwald_product 1,7-Diaminoisoquinoline Derivatives buchwald_reagents->buchwald_product buchwald_product->screening

Caption: Workflow for the derivatization of this compound.

Biological_Screening_Workflow start Synthesized Isoquinoline Derivatives primary_screen Primary Screening: Cell Viability Assay (MTT) on Cancer Cell Lines start->primary_screen hit_identification Hit Identification (Compounds with IC50 < 10 µM) primary_screen->hit_identification secondary_screen Secondary Screening: Kinase Inhibitory Assays (e.g., EGFR, Aurora) hit_identification->secondary_screen lead_optimization Lead Optimization (Structure-Activity Relationship) secondary_screen->lead_optimization

Caption: A typical workflow for the biological screening of synthesized derivatives.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Isoquinoline Derivative (Potential Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway, a potential target for isoquinoline derivatives.

Experimental protocol for N-oxidation of 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Oxidation of 1,7-Dichloroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline N-oxides are valuable synthetic intermediates in medicinal chemistry and materials science. The N-oxide functional group activates the heterocyclic ring for various transformations, including nucleophilic substitution and C-H functionalization, enabling the synthesis of diverse isoquinoline derivatives.[1] This protocol details a reliable method for the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for the conversion of N-heterocycles to their corresponding N-oxides.[2][3] The presence of electron-withdrawing chloro-substituents may influence the reactivity of the isoquinoline nitrogen, necessitating careful control of reaction conditions.[4]

Reaction Scheme: The N-oxidation of this compound proceeds via the transfer of an oxygen atom from m-CPBA to the nitrogen atom of the isoquinoline ring.

Caption: N-Oxidation of this compound using m-CPBA.

Experimental Protocol

1. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial-
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%CommercialStored at 4°C. Potent oxidizer.[5]
Dichloromethane (CH₂Cl₂)AnhydrousCommercial-
Saturated Sodium Bicarbonate (NaHCO₃)ACSIn-house prep.For workup.
10% Sodium Sulfite (Na₂SO₃) solutionACSIn-house prep.For quenching.
Brine (Saturated NaCl solution)ACSIn-house prep.For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl AcetateHPLCCommercialEluent for chromatography.
HexanesHPLCCommercialEluent for chromatography.

2. Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

3. Reaction Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.05 mmol) in dichloromethane (25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant: Add m-CPBA (≤77%, 1.34 g, ~6.06 mmol, 1.2 equivalents) to the stirred solution portion-wise over 15 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes as eluent). The starting material should be consumed, and a new, more polar spot corresponding to the N-oxide product should appear.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add 10% aqueous sodium sulfite solution (20 mL) to quench the excess m-CPBA. Stir vigorously for 20 minutes. A starch-iodide paper test can be used to confirm the absence of peroxides.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove m-chlorobenzoic acid.[6]

    • Wash with brine (25 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude solid by flash column chromatography on silica gel.

  • Adsorb the crude product onto a small amount of silica gel.

  • Pack the column using a slurry of silica gel in hexanes.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 100% ethyl acetate).

  • Collect the fractions containing the desired product (monitored by TLC).

  • Combine the pure fractions and evaporate the solvent to yield this compound N-oxide as a solid.

5. Characterization: The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Characteristic downfield shifts of the protons adjacent to the N-oxide group are expected compared to the starting material.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₅Cl₂NO: 213.98).[9]

Quantitative Data Summary

ParameterValue
Starting Material This compound
Mass of Starting Material1.0 g
Moles of Starting Material5.05 mmol
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
Molar Equivalents of m-CPBA1.2
Mass of m-CPBA1.34 g
Solvent Dichloromethane (CH₂Cl₂)
Solvent Volume25 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Yield 75-85%

Safety Precautions

  • m-CPBA: A strong oxidizing agent that can cause fire on contact with flammable materials. It is also corrosive and an irritant.[3][5] Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: Perform all operations in a well-ventilated fume hood.

Diagrams

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve this compound in CH₂Cl₂ cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at RT (4-6h) add_mcpba->react monitor Monitor by TLC react->monitor quench Quench with Na₂SO₃ monitor->quench wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterize Characterize (NMR, MS) chromatography->characterize final_product Pure Product characterize->final_product

Caption: Experimental workflow for the synthesis of this compound N-oxide.

References

Application Notes and Protocols for Parallel Synthesis of Compound Libraries Using 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,7-dichloroisoquinoline as a versatile scaffold in the parallel synthesis of diverse compound libraries. The inherent differential reactivity of the two chlorine atoms on the isoquinoline core allows for a sequential and regioselective functionalization strategy, making it an ideal starting material for generating libraries of novel molecules for high-throughput screening in drug discovery.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1] The generation of compound libraries based on this scaffold is a key strategy in the search for new therapeutic agents. Parallel synthesis enables the rapid creation of a multitude of distinct yet structurally related molecules, significantly accelerating the drug discovery process.[2] this compound offers two distinct points for diversification, the C1 and C7 positions, which can be selectively functionalized to produce a library of compounds with a wide range of chemical and physical properties.

Core Principle: Regioselective Functionalization

The strategy for the parallel synthesis of a compound library from this compound hinges on the differential reactivity of the two chlorine atoms.

  • C1-Position: The chlorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr) . This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack.[3]

  • C7-Position: The chlorine atom at the C7 position is less reactive towards SNAr but is amenable to palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

This difference in reactivity allows for a two-step sequential diversification strategy, which is ideal for parallel synthesis workflows.

Experimental Workflow for Parallel Synthesis

A logical workflow for the parallel synthesis of a diverse compound library starting from this compound is outlined below. This workflow allows for the introduction of two points of diversity (R¹ and R²).

G cluster_0 Step 1: C1-Functionalization (SNA_r_) cluster_1 Step 2: C7-Functionalization (Cross-Coupling) cluster_2 Analysis and Purification A This compound C Intermediate Library (1-R¹-7-chloroisoquinolines) A->C SNA_r_ Reaction (e.g., Amines, Alcohols, Thiols) B Library of Nucleophiles (R¹-Nu) B->C E Final Compound Library (1-R¹-7-R²-isoquinolines) C->E Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) D Library of Building Blocks (R²-B(OH)₂ or R²-NHR') D->E F High-Throughput Purification (e.g., Preparative HPLC) E->F G Library Characterization (LC-MS, NMR) F->G

Caption: Parallel synthesis workflow using this compound.

Experimental Protocols

The following protocols are generalized for the parallel synthesis of a compound library in a 96-well plate format. Optimization of reaction conditions may be necessary for specific substrates. Microwave-assisted synthesis can be employed to significantly reduce reaction times.[4]

Protocol 1: C1-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the parallel reaction of this compound with a library of primary and secondary amines.

Materials:

  • This compound

  • Library of primary and secondary amines (in solution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 0.2 M).

  • Prepare stock solutions of a diverse library of amines in DMSO (e.g., 0.5 M).

  • Using an automated liquid handler or multichannel pipette, dispense the this compound stock solution into each well of the 96-well reaction block (e.g., 100 µL, 0.02 mmol).

  • Dispense the amine stock solutions into their respective wells (e.g., 50 µL, 0.025 mmol, 1.25 eq).

  • Add DIPEA to each well (e.g., 7 µL, 0.04 mmol, 2.0 eq).

  • Seal the reaction block with a chemically resistant sealing mat.

  • Heat the reaction block at 80-120 °C for 4-12 hours. The reaction can be monitored by LC-MS analysis of a small aliquot from a few representative wells.

  • After cooling to room temperature, the crude reaction mixtures are ready for work-up or can be directly used in the next step after dilution.

Protocol 2: C7-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the parallel reaction of the 1-amino-7-chloroisoquinoline intermediate library with a library of boronic acids.

Materials:

  • Crude solutions of the 1-amino-7-chloroisoquinoline library from Protocol 1

  • Library of boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each well containing the crude 1-amino-7-chloroisoquinoline, add a solution of the corresponding boronic acid in 1,4-dioxane (e.g., 1.5 eq).

  • In a separate vial, prepare a catalyst/base master mix. For each reaction, this could consist of Pd(PPh₃)₄ (0.05 eq) and 2M aqueous Na₂CO₃ (3.0 eq).

  • Dispense the catalyst/base master mix into each well under an inert atmosphere.

  • Seal the reaction block and heat at 80-100 °C for 6-16 hours. Monitor the reaction progress by LC-MS.

  • After cooling, the reaction mixtures can be subjected to high-throughput purification.

Data Presentation

Quantitative data from the synthesis and analysis of the compound library should be summarized in a clear and structured format for easy comparison.

Table 1: Representative Yields and Purity for a Subset of the Compound Library

Compound IDR¹ (Amine)R² (Boronic Acid)Yield (%)Purity (LC-MS, %)
L1-A1-B1 MorpholinePhenyl7596
L1-A1-B2 Morpholine4-Methoxyphenyl7295
L1-A2-B1 PiperidinePhenyl8198
L1-A2-B2 Piperidine4-Methoxyphenyl7897

Biological Screening Workflow

The generated compound library can be screened against a variety of biological targets to identify potential lead compounds.

G cluster_0 Library Generation cluster_1 High-Throughput Screening cluster_2 Lead Optimization A This compound B Parallel Synthesis A->B C Compound Library B->C D Biological Assay C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1,7-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The 1,7-dichloroisoquinoline scaffold is a key pharmacophore whose cytotoxic potential against various cancer cell lines is of significant interest in novel drug discovery. Accurate and reproducible assessment of the in vitro cytotoxicity of these derivatives is a critical first step in the preclinical evaluation process. This document provides detailed protocols for determining the cytotoxic effects of this compound derivatives on cancer cell lines, focusing on the widely used MTT and Sulforhodamine B (SRB) assays.

Data Presentation: Cytotoxicity of Substituted Isoquinoline and Quinoline Derivatives

While specific cytotoxicity data for this compound derivatives is proprietary or under current investigation, the following tables summarize the cytotoxic activity (IC50 values) of structurally related isoquinoline and quinoline derivatives against various human cancer cell lines. This data serves as a reference for the expected potency and presentation of results for novel dichloroisoquinoline compounds.

Table 1: Antiproliferative Activity of Phenylaminoisoquinolinequinones against Human Cancer Cell Lines

CompoundAGS (gastric) IC₅₀ (µM)SK-MES-1 (lung) IC₅₀ (µM)J82 (bladder) IC₅₀ (µM)
1 >100>100>100
2a 1.52.33.1
3a 0.81.11.9
4a 0.50.71.2

Data synthesized from studies on phenylaminoisoquinolinequinones, which demonstrate significant antiproliferative activity.[1]

Table 2: Cytotoxic Activity of 7-Chloroquinoline Derivatives against Breast and Colon Cancer Cell Lines

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
Derivative 8 82.60 ± 0.5727.19 ± 0.77
Derivative 9 77.70 ± 10.9065.82 ± 2.24
Derivative 10 54.46 ± 2.4046.36 ± 7.79
Derivative 11 89.70 ± 6.60100.68 ± 2.18
Doxorubicin 79.30 ± 1.1980.30 ± 2.10

This table presents the IC50 values of novel 7-chloroquinoline derivatives, highlighting their cytotoxic potency.[2]

Experimental Protocols

Two robust and widely accepted colorimetric assays for assessing in vitro cytotoxicity are the MTT and SRB assays. The choice of assay may depend on the specific cell line and compound characteristics.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[4][5]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.1% to avoid toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with the same concentration of vehicle as the compounds) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of more than 650 nm can be used for background subtraction.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Derivatives add_compounds Add Compounds to Cells prepare_compounds->add_compounds Treat Cells incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6][7] It is a reliable and reproducible method for cytotoxicity screening.[8]

Materials:

  • This compound derivatives

  • Human cancer cell lines (adherent)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 1% Acetic acid

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.[9]

  • Washing:

    • Carefully remove the TCA solution.

    • Wash the wells five times with tap water and allow the plates to air dry completely.

  • Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[9]

    • Incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[9]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 510 nm or 565 nm using a microplate reader.[6][8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value.

SRB_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_solubilization Solubilization & Reading cluster_analysis Data Analysis seed_cells Seed & Treat Cells (as in MTT) add_tca Add Cold 10% TCA seed_cells->add_tca incubate_fix Incubate at 4°C for 1h add_tca->incubate_fix wash_tca Wash with Water & Air Dry incubate_fix->wash_tca add_srb Add 0.4% SRB Solution wash_tca->add_srb incubate_stain Incubate for 30 min add_srb->incubate_stain wash_srb Wash with 1% Acetic Acid & Air Dry incubate_stain->wash_srb add_tris Add 10mM Tris-Base wash_srb->add_tris read_absorbance Measure Absorbance (510 nm) add_tris->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the SRB cytotoxicity assay.

Potential Signaling Pathways for Cytotoxicity

While the precise mechanisms of action for novel this compound derivatives require further investigation, quinoline and isoquinoline-based compounds are known to exert their anticancer effects through various signaling pathways. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases. Further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays, are recommended to elucidate the mode of action of promising this compound derivatives.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes compound This compound Derivative apoptosis Induction of Apoptosis compound->apoptosis cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition caspase_activation Caspase Activation apoptosis->caspase_activation proliferation_block Block in Proliferation cell_cycle_arrest->proliferation_block topoisomerase_inhibition Topoisomerase Inhibition enzyme_inhibition->topoisomerase_inhibition cell_death Cancer Cell Death caspase_activation->cell_death dna_damage DNA Damage dna_damage->cell_death proliferation_block->cell_death topoisomerase_inhibition->dna_damage

Potential signaling pathways for cytotoxicity.

References

Application Notes and Protocols for Antimalarial Activity Screening of 1,7-Dichloroisoquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of new antimalarial agents. Quinoline and isoquinoline scaffolds have historically been a rich source of effective antimalarial drugs, with chloroquine being a prominent example. Structural modifications of these core systems are a key strategy in developing novel compounds that can overcome existing resistance mechanisms. This document provides detailed protocols for the comprehensive screening of 1,7-dichloroisoquinoline analogues and other structurally related chloro-substituted quinoline and isoquinoline derivatives to assess their potential as antimalarial drug candidates. The provided methodologies cover in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy, forming a foundational workflow for preclinical evaluation. While specific data for this compound analogues is limited in published literature, the presented data for related compounds serves as a valuable reference for structure-activity relationship (SAR) studies.

Data Presentation: In Vitro Activity of Chloro-Substituted Quinoline and Isoquinoline Analogues

The following tables summarize the in vitro antiplasmodial activity (IC50) and cytotoxicity (CC50) of various chloro-substituted quinoline and isoquinoline analogues against different strains of Plasmodium falciparum and mammalian cell lines, respectively. These data provide a comparative baseline for newly synthesized compounds.

Table 1: In Vitro Antiplasmodial Activity (IC50) of Selected Chloro-Substituted Analogues

Compound ClassSpecific AnalogueP. falciparum StrainIC50 (µM)Reference
Isoquinoline Phenyl DerivativeCompound 6K1 (Chloroquine-Resistant)1.91 ± 0.21[1]
3D7 (Chloroquine-Sensitive)2.31 ± 0.33[1]
Isoquinoline-Triazole DerivativeCompound 15K1 (Chloroquine-Resistant)4.55 ± 0.10[1]
3D7 (Chloroquine-Sensitive)36.91 ± 2.83[1]
7-Chloroquinoline-ChalconeMost Potent AnalogueW2 (Chloroquine-Resistant)0.0178[2]
7-Chloroquinoline-BenzimidazoleRepresentative HybridsPf3D7 (Chloroquine-Sensitive)Nanomolar range[3]
PfDd2 (Chloroquine-Resistant)Nanomolar range[3]
Triazole-Linked ChloroquinolineRepresentative AnaloguesNF54 (Chloroquine-Sensitive)Varies[4]
Dd2 (Chloroquine-Resistant)Varies (some show 3-5 fold increase in activity vs. chloroquine)[4]
N-lupinyl-7-chloro-4-aminoquinoline(+)-AM1 / (±)-AM1Chloroquine-Resistant Strains0.016 - 0.035[5]
Chloroquine-Sensitive Strains0.016 - 0.035[5]

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI) of Selected Analogues

Compound ClassMammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Quinoline-based drugs (general)Glioma cell lines (U251)CQ: ~30, MFQ: ~10Not specified[6]
Isotebuquine AnaloguesMouse Macrophage0.7 - 6 µg/mL>1000[7]
N-lupinyl-7-chloro-4-aminoquinolineHuman normal cell linesLow toxicity>1000[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized and widely used in the field of antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay quantifies parasite growth by measuring the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.[8][9][10]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10% human serum or 0.5% Albumax II, and 50 µg/mL hypoxanthine)

  • Human erythrocytes (O+)

  • 96-well black microplates, sterile

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in complete culture medium in a separate 96-well plate to create a range of desired concentrations.

  • Plate Preparation: Transfer 10 µL of each compound dilution to the 96-well black assay plate in triplicate. Include wells for positive controls (standard drugs) and negative controls (no drug).

  • Parasite Culture Preparation: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia (synchronized ring-stage) in complete culture medium.

  • Incubation: Add 90 µL of the parasite suspension to each well of the assay plate. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.[10]

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 20x in the lysis buffer. After incubation, add 100 µL of this buffer to each well.[10]

  • Reading: Incubate the plate in the dark at room temperature for 1 hour.[9] Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the log of the compound concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[11][12]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear microplates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This is the standard primary in vivo test to evaluate the efficacy of a potential antimalarial compound against a rodent malaria parasite.[13][14][15]

Materials:

  • Plasmodium berghei ANKA strain (chloroquine-sensitive)

  • Swiss albino mice (female, 20-25 g)

  • Donor mouse with 20-30% parasitemia

  • Alsever's solution or physiological saline

  • Test compound and vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Standard drug (e.g., Chloroquine at 10 mg/kg)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Collect infected blood from a donor mouse and dilute it in physiological saline to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL. Inject 0.2 mL of this inoculum intraperitoneally into each experimental mouse on Day 0.

  • Treatment: Randomly divide the mice into groups of five. Two to four hours post-infection, administer the first dose of the test compound orally or subcutaneously.[13] Treatment is continued once daily for four consecutive days (Day 0 to Day 3). One group receives the vehicle (negative control), and another receives the standard drug (positive control).

  • Parasitemia Determination: On Day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of pRBCs by counting under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasite growth suppression using the following formula:

    % Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] x 100

    The dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined by testing a range of doses. Monitor the mice daily for mean survival time.

Visualizations

Experimental Workflow for Antimalarial Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesis of This compound Analogues B SYBR Green I Assay (Anti-Plasmodial Activity) A->B Test Compounds C MTT Assay (Cytotoxicity) A->C D Calculate IC50 & CC50 B->D C->D E Determine Selectivity Index (SI) D->E F Select Lead Compounds (High SI) E->F High Potency & Low Toxicity G 4-Day Suppressive Test (Mouse Model) F->G H Determine ED50 & ED90 G->H I Further Preclinical Development H->I Promising Efficacy

Caption: Workflow for antimalarial screening of novel compounds.

Proposed Mechanism of Action for Quinoline-based Antimalarials

G cluster_0 Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme AminoAcids Amino Acids (Nutrients) Hemoglobin->AminoAcids Polymerization Heme Polymerization Heme->Polymerization CellDeath Parasite Death Heme->CellDeath Toxicity Hemozoin Non-toxic Hemozoin (Malaria Pigment) Polymerization->Hemozoin Compound This compound Analogue (Basic) Accumulation Protonation and Accumulation Compound->Accumulation Accumulation->Inhibition Inhibition->Polymerization Blocks

Caption: Inhibition of hemozoin formation by quinoline analogues.

References

Application Notes and Protocols for the Analysis of 1,7-Dichloroisoquinoline by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dichloroisoquinoline is a chemical compound with the molecular formula C₉H₅Cl₂N and a molecular weight of 198.05 g/mol .[1] As a halogenated aromatic heterocyclic compound, its accurate and sensitive quantification is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolite identification, and quality control of bulk drug substances. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the determination of this compound. LC-MS, in particular, offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[2][3] This document provides detailed protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS methods.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₅Cl₂N[1]
Molecular Weight198.05 g/mol [1]
CAS Number70810-24-1[1]

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not the primary requirement.

Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes

Experimental Protocol

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Perform serial dilutions with the mobile phase to prepare working standards in the concentration range of 1-100 µg/mL.

2. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
  • Formulation: Extract the active ingredient from the formulation matrix using a suitable solvent like methanol, followed by filtration through a 0.45 µm syringe filter.

3. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time ~4.5 min

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Stock Dilution Serial Dilution Standard->Dilution Sample Sample Extraction Extraction & Filtration Sample->Extraction HPLC HPLC Injection Dilution->HPLC Extraction->HPLC Chromatogram Data Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, which is essential for pharmacokinetic studies. A similar methodology has been successfully applied for other halogenated quinolines.[4][5]

Instrumentation and Conditions

ParameterCondition
LC System Shimadzu Nexera X2 UHPLC System or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (20% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 198.0 -> 163.0 (Quantifier), 198.0 -> 128.0 (Qualifier)
Internal Standard (e.g., this compound-d3): m/z 201.0 -> 166.0

Experimental Protocol

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare a stock solution (1 mg/mL) of this compound and an internal standard (IS), such as its deuterated analog (this compound-d3), in methanol.[6]
  • Spike blank plasma or urine with working standard solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or urine sample, add 150 µL of acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.995
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Matrix Effect Minimal
Retention Time ~2.8 min

LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Urine Sample Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Concentration Determine Concentration Calibrate->Concentration

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control of the pure substance and simple formulations. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the preferred choice, enabling accurate determination in complex biological matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1,7-Dichloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,7-Dichloroisoquinoline Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find frequently asked questions and detailed troubleshooting guides to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound is typically synthesized through multi-step sequences. Common strategies involve the cyclization of appropriately substituted phenylethylamine or benzylamine derivatives. Key reactions in these pathways include the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent, and the Pomeranz-Fritsch reaction, which utilizes the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: What are the critical parameters influencing the yield of the this compound synthesis?

A2: Several factors can significantly impact the reaction yield:

  • Purity of Starting Materials: Impurities in the precursors, such as the corresponding dichlorophenylethylamine or related intermediates, can lead to side reactions and lower yields.

  • Reaction Temperature: Precise temperature control is crucial to prevent the decomposition of reactants and intermediates and to minimize the formation of side products.

  • Choice of Reagents: The selection and quality of the cyclizing and chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) are critical for efficient conversion.

  • Anhydrous Conditions: Many of the reagents used in these syntheses are sensitive to moisture, which can quench the reaction and reduce the yield.[16][17][18]

Q3: What are some common side products that can form during the synthesis?

A3: The formation of undesired byproducts is a common cause of low yields. Depending on the specific synthetic route, these can include:

  • Incompletely cyclized intermediates.

  • Over-chlorinated or under-chlorinated isoquinoline analogs.

  • Polymerization products, often appearing as tars or insoluble oils.[18]

  • Styrene derivatives from a retro-Ritter reaction in the Bischler-Napieralski synthesis.[6][10]

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[19] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The purity of the final compound should be confirmed by analytical techniques such as NMR and LC-MS.[19]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues that lead to low yields in the synthesis of this compound.

Problem 1: Low to No Formation of the Desired Product

Possible Causes and Solutions

CauseRecommended Solution
Degraded or Impure Starting Materials Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). Consider re-purifying starting materials if necessary.
Incorrect Reaction Conditions Ensure the reaction is conducted at the optimal temperature and for the appropriate duration. Monitor the reaction progress by TLC to determine the optimal reaction time.
Ineffective Reagents Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds like phosphorus oxychloride or thionyl chloride.
Presence of Moisture Ensure all glassware is flame-dried before use and that anhydrous solvents are used. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]
Problem 2: Formation of a Dark Tar or Oil Instead of a Precipitate

Possible Causes and Solutions

CauseRecommended Solution
Excessive Reaction Temperature Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.[18] Ensure the reaction temperature is carefully controlled.
Incorrect Stoichiometry An improper ratio of reactants can lead to a host of side reactions.[18] Carefully check the molar ratios of all reactants.
Presence of Oxygen Air leaks in the reaction setup can sometimes lead to oxidative side reactions, which produce colored impurities.[18] Ensure the reaction is performed under an inert atmosphere.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions

CauseRecommended Solution
Product is Too Soluble in the Work-up Solvents If the product is suspected to be in the aqueous layer during an extraction, perform a back-extraction with a different organic solvent.
Co-elution of Impurities During Chromatography Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product Oiling Out During Recrystallization Experiment with different solvent systems for recrystallization. Adding a co-solvent can sometimes help to induce crystallization.

Experimental Protocols

Example Protocol: Synthesis of this compound from a Dichlorinated Phenylacetic Acid Derivative

This protocol is a general guideline and may require optimization.

  • Amide Formation:

    • To a solution of 3,4-dichlorophenylacetic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

    • Stir the mixture for 2 hours at room temperature.

    • In a separate flask, dissolve aminoacetaldehyde diethyl acetal in anhydrous dichloromethane and cool to 0 °C.

    • Slowly add the previously prepared acid chloride solution to the amine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization and Chlorination:

    • To a solution of the crude amide in dry toluene, add DMF and thionyl chloride.[19]

    • Stir the mixture at 80 °C for 3 hours.[19]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.[19]

  • Purification:

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., from 10% to 30% v/v) to afford this compound.[19]

Visualizations

Logical Troubleshooting Flowchart

TroubleshootingFlow cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_workup Work-up/Purification start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity impure Impure check_purity->impure Issue Found? review_conditions 2. Review Reaction Conditions conditions_incorrect Incorrect review_conditions->conditions_incorrect Issue Found? analyze_workup 3. Analyze Work-up & Purification Procedure procedure_issue Inefficient analyze_workup->procedure_issue Issue Found? end_good Yield Improved impure->review_conditions No purify Purify Starting Materials impure->purify Yes purify->review_conditions conditions_incorrect->analyze_workup No optimize_conditions Optimize Temperature, Time, and Reagents conditions_incorrect->optimize_conditions Yes optimize_conditions->analyze_workup procedure_issue->end_good No optimize_procedure Optimize Extraction and Purification Methods procedure_issue->optimize_procedure Yes optimize_procedure->end_good

Caption: A step-by-step process for troubleshooting low yield issues.

Simplified Bischler-Napieralski Reaction Pathway

BischlerNapieralski start β-(Dichlorophenyl)ethylamide intermediate Intermediate (e.g., Imidoyl Phosphate) start->intermediate Dehydrating Agent (e.g., POCl₃) cyclized 3,4-Dihydroisoquinoline Derivative intermediate->cyclized Intramolecular Cyclization product This compound cyclized->product Oxidation

Caption: A simplified overview of the Bischler-Napieralski reaction for isoquinoline synthesis.

References

Side reactions and byproduct formation in 1,7-Dichloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,7-dichloroisoquinoline. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common challenges such as side reactions and byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached via a multi-step synthesis involving a Bischler-Napieralski reaction followed by a chlorination step.

Question 1: My Bischler-Napieralski reaction to form the 7-chloro-3,4-dihydroisoquinoline intermediate is giving a low yield. What are the possible causes and solutions?

Answer:

Low yields in the Bischler-Napieralski reaction for this specific synthesis can be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. A chloro-substituent on the starting phenylethylamide is deactivating, making the reaction sluggish.

    • Solution: Ensure the use of strong dehydrating agents. While phosphorus oxychloride (POCl₃) is common, for less reactive substrates like this, stronger agents such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) may be required to drive the reaction to completion.[1][2]

  • Side Reactions: The most significant side reaction is the retro-Ritter reaction , which leads to the formation of styrene derivatives instead of the desired cyclized product. This is particularly favored when the reaction intermediate, a nitrilium salt, is stable.[1]

    • Solution: Careful control of reaction temperature is crucial. Running the reaction at the lowest effective temperature can minimize the retro-Ritter pathway. Additionally, using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct.

  • Suboptimal Workup: The dihydroisoquinoline product is basic and can be sensitive to the workup conditions.

    • Solution: A careful workup is necessary. After quenching the reaction, ensure complete neutralization to avoid loss of the product in the aqueous phase. Extraction with a suitable organic solvent should be performed promptly.

Question 2: I am observing the formation of an unexpected isomer during the Bischler-Napieralski cyclization. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted isoquinolines. When starting with a meta-substituted phenylethylamide (e.g., from 3-chlorophenethylamine), the cyclization can occur either ortho or para to the chloro substituent.

  • Factors Influencing Regioselectivity: The choice of dehydrating agent and the specific reaction conditions can influence the ratio of the formed isomers (e.g., 7-chloro- vs. 5-chloro-3,4-dihydroisoquinoline).

  • Troubleshooting:

    • Literature Precedent: For closely related syntheses, it has been observed that the ratio of isomers can be influenced by the specific substituents on the aromatic ring. For instance, in the cyclization of a phenethylamide with an ethoxycarbamido group in the 3-position, a mixture of the para and ortho cyclized products was obtained.[3]

    • Separation of Isomers: If the formation of isomers cannot be suppressed, a robust purification strategy is necessary. Isomers of dichloroisoquinolines can often be separated by careful column chromatography on silica gel. Developing a suitable solvent system through thin-layer chromatography (TLC) is a critical first step.

Question 3: The chlorination of my 7-chloro-1(2H)-isoquinolinone intermediate to this compound is incomplete or results in a complex mixture. What should I check?

Answer:

The conversion of the hydroxyl group at the 1-position to a chloride using reagents like POCl₃ can be challenging.

  • Incomplete Reaction:

    • Cause: Insufficient reagent or reaction time/temperature.

    • Solution: Use a significant excess of POCl₃, which can also serve as the solvent. Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate duration. The addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture.[4] Monitoring the reaction by TLC or LC-MS is essential to determine the point of completion.

  • Formation of Byproducts:

    • Cause: Hydrolysis of the product during workup. The chloro-substituted isoquinoline is susceptible to hydrolysis back to the starting material or other byproducts, especially in acidic or strongly basic conditions.[5][6]

    • Solution: The workup procedure is critical. After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched carefully by pouring it onto crushed ice. It is important to neutralize the acidic solution promptly but gently, for instance with a sodium bicarbonate solution, while keeping the temperature low. Subsequent extraction into an organic solvent should be performed immediately.

    • Cause: Thermal decomposition at high temperatures.

    • Solution: Avoid excessive heating during the reaction and workup. Refluxing in POCl₃ is generally sufficient without needing higher temperatures.

Quantitative Data Summary

The following table summarizes illustrative yields for key steps in the synthesis of dichlorinated quinolines and isoquinolines, based on analogous reactions reported in the literature. Note that specific yields for this compound may vary.

Reaction StepStarting MaterialReagentsProductReported Yield (%)Reference
Chlorination7-chloro-4-hydroxyquinolinePOCl₃4,7-dichloroquinoline55-60%Analogous Quinoline Synthesis
Bischler-Napieralski CyclizationN-Hydroxyethyl-2,3-dichloro-benzylamineAlCl₃, NH₄Cl7,8-dichloro-1,2,3,4-tetrahydroisoquinoline80-85%Related Tetrahydroisoquinoline Synthesis
Chlorination of Isoquinolinone7-chloroisoquinolin-1(2H)-oneSOCl₂, DMFThis compoundNot specified, but successful synthesis reported[7]

Experimental Protocols

The synthesis of this compound can be envisioned through the following key steps. The protocols provided are generalized based on standard procedures for these reaction types and should be optimized for the specific substrate.

Step 1: Bischler-Napieralski Cyclization to form 7-chloro-3,4-dihydro-1-methylisoquinoline

This protocol is adapted for the cyclization of an N-acetylated 3-chlorophenethylamine.

  • Materials:

    • N-[2-(3-chlorophenyl)ethyl]acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or acetonitrile

    • Sodium bicarbonate solution

    • Dichloromethane or other suitable extraction solvent

  • Procedure:

    • To a solution of N-[2-(3-chlorophenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Aromatization of 7-chloro-3,4-dihydro-1-methylisoquinoline

This step is necessary if the dihydroisoquinoline does not spontaneously aromatize.

  • Materials:

    • 7-chloro-3,4-dihydro-1-methylisoquinoline

    • Palladium on carbon (10%)

    • Toluene or xylene

  • Procedure:

    • Dissolve the 7-chloro-3,4-dihydro-1-methylisoquinoline in toluene.

    • Add 10% palladium on carbon.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 7-chloro-1-methylisoquinoline.

Step 3: Chlorination to this compound

This protocol describes the conversion of a 7-chloro-isoquinolin-1-one intermediate to the final product.

  • Materials:

    • 7-chloro-1(2H)-isoquinolinone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • In a round-bottom flask, suspend 7-chloro-1(2H)-isoquinolinone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and remove the excess POCl₃ by vacuum distillation.

    • Carefully quench the residue by adding it to ice-cold water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude this compound by column chromatography on silica gel.[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Bischler-Napieralski Reaction

G Troubleshooting Low Yield start Low Yield Observed check_activation Is the aromatic ring sufficiently activated? start->check_activation check_side_reactions Are side reactions (e.g., retro-Ritter) occurring? check_activation->check_side_reactions Yes solution_activation Use stronger dehydrating agent (e.g., P₂O₅/POCl₃, PPA) check_activation->solution_activation No check_conditions Are reaction conditions (time, temp) optimal? check_side_reactions->check_conditions No solution_side_reactions Lower reaction temperature; Use nitrile as solvent check_side_reactions->solution_side_reactions Yes check_workup Is the workup procedure causing product loss? check_conditions->check_workup Yes solution_conditions Increase reaction time; Optimize temperature check_conditions->solution_conditions No solution_workup Careful neutralization; Prompt extraction check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yield in Bischler-Napieralski reactions.

Signaling Pathway of the Vilsmeier-Haack Reaction (Analogous Electrophilic Substitution)

The Vilsmeier-Haack reaction is another example of an electrophilic aromatic substitution, which shares mechanistic principles with the Bischler-Napieralski cyclization.

G Vilsmeier-Haack Reaction Pathway dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent poccl3 POCl₃ poccl3->vilsmeier_reagent intermediate Iminium Intermediate vilsmeier_reagent->intermediate Electrophilic Attack arene Electron-Rich Arene arene->intermediate product Aryl Aldehyde/Ketone intermediate->product Hydrolysis

Caption: Simplified pathway of the Vilsmeier-Haack reaction.[8][9][10][11][12]

References

Technical Support Center: Purification of Crude 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying crude 1,7-Dichloroisoquinoline using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Product Decomposition or Irreversible Adsorption on the Column

  • Question: I am observing significant streaking on my TLC plates and recovering very little product. I suspect my this compound is decomposing or getting stuck on the silica gel column. Why is this happening and what can I do?

  • Answer: This is a common issue when purifying nitrogen-containing heterocyclic compounds like isoquinolines. The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or acid-catalyzed decomposition.[1] To mitigate this, you should neutralize the acidic sites on the silica gel.

    • Primary Solution: Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluting solvent system (e.g., ethyl acetate/petroleum ether).[1] This will deactivate the acidic sites on the silica, preventing product decomposition and improving elution.

    • Alternative: Before packing, you can prepare a slurry of the silica gel in the mobile phase that already contains triethylamine to ensure the stationary phase is fully deactivated.

Issue 2: Poor Separation of Product from Impurities

  • Question: My collected fractions are still impure, and the TLC analysis shows that the spots for my product and a key impurity are overlapping. How can I improve the separation?

  • Answer: Poor resolution can stem from several factors related to the mobile phase, column packing, or sample loading.

    • Optimize the Mobile Phase: If the Rf value of your product is too high (>0.5), your eluent is likely too polar, causing it to elute too quickly. If the Rf is too low (<0.2), it is not polar enough. The ideal Rf for good separation is typically between 0.2 and 0.4. A gradient elution, starting with a low polarity solvent and gradually increasing it, can be very effective. For this compound, a gradient of 10% to 30% ethyl acetate in petroleum ether has been shown to be effective.[2]

    • Check Column Packing: Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation.[3] Ensure the column is packed uniformly using a slurry method and that the top of the silica bed is never allowed to run dry.[4]

    • Sample Loading: Overloading the column with too much crude material can saturate the stationary phase and prevent proper separation. Additionally, applying the sample in a wide band at the top of the column will result in broad, overlapping elution bands. For best results, dissolve the crude product in a minimal amount of solvent and apply it carefully to the column, or use the "dry loading" method where the crude product is pre-adsorbed onto a small amount of silica gel.[4][5]

Issue 3: Product Elutes Too Quickly or Not at All

  • Question: My product either came out immediately after the solvent front with no separation, or it seems to be stuck at the top of the column. What went wrong?

  • Answer: This is a classic mobile phase polarity issue.

    • Eluting Too Quickly: The mobile phase is too polar. You need to decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

    • Not Eluting: The mobile phase is not polar enough to displace the compound from the silica gel. You need to gradually increase the polarity of your eluent. If you are already using a high concentration of your polar solvent, it's possible the compound has decomposed or irreversibly adsorbed (see Issue 1).

Frequently Asked Questions (FAQs)

  • Q1: What is a recommended starting solvent system for the purification of this compound?

  • A1: A common and effective mobile phase is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes. Based on documented synthesis, a gradient elution starting from 10% ethyl acetate in petroleum ether and gradually increasing to 30% is a good starting point.[2] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Q2: How much silica gel should I use for my column?

  • A2: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[4] For difficult separations, a higher ratio is recommended.

  • Q3: Should I use the "wet" or "dry" method for loading my sample onto the column?

  • A3: For this compound, dry loading is highly recommended for achieving the best separation.[4][5] This involves dissolving your crude product in a suitable solvent (like dichloromethane), adding a small amount of silica gel, and evaporating the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique results in a very narrow starting band, which significantly improves resolution.

  • Q4: How can I effectively monitor the separation and identify the fractions containing my product?

  • A4: The elution process should be monitored by collecting small, sequential fractions and analyzing them using TLC. Spot a small amount from each fraction onto a TLC plate alongside your crude starting material and a pure standard if available. Fractions that show a clean spot corresponding to the Rf of the desired product can then be combined.[3] Visualization under a UV lamp (254 nm) is typically used for aromatic compounds like isoquinolines.

Data Presentation

The following table summarizes typical parameters for a flash column chromatography purification of a dichlorinated quinoline/isoquinoline derivative, which can be adapted for this compound.

ParameterValueReference
Crude Material Mass ~5.0 g[5]
Stationary Phase Silica Gel (230-400 mesh)[5]
Silica Gel to Crude Ratio 30:1 to 100:1 by weight[4]
Column Dimensions 40 mm x 200 mm (for a 5g scale)[5]
Mobile Phase Gradient: 10% to 30% Ethyl Acetate in Petroleum Ether (+ 0.5-2% NEt₃ if needed)[1][2]
Sample Loading Dry Loading Recommended[4][5]
Detection Method TLC with UV visualization (254 nm)[4]
Typical Target Rf ~0.2 - 0.4[5]

Experimental Protocols

Detailed Methodology for Purification of this compound

This protocol outlines the purification of crude this compound using flash column chromatography with the dry loading method.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (e.g., 230-400 mesh)

  • Petroleum Ether or Hexanes

  • Ethyl Acetate

  • Triethylamine (NEt₃) (optional, but recommended)

  • Dichloromethane (for sample loading)

  • Sand (acid-washed)

  • Glass wool or cotton

2. Equipment:

  • Glass chromatography column with stopcock

  • Solvent reservoir

  • Collection vessels (test tubes or flasks)

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

3. Column Preparation (Slurry Packing):

  • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer (~1 cm) of sand on top.[6]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether). Stir gently to remove air bubbles.[4]

  • Clamp the column vertically. Pour the silica gel slurry into the column, using a funnel.

  • Continuously tap the side of the column gently to ensure an even and compact packing, preventing the formation of air bubbles or channels.[6]

  • Open the stopcock to drain the excess solvent, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.[6]

4. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder as an even layer on top of the packed silica gel bed in the column. Add another thin layer (~1 cm) of sand on top to prevent disturbance of the sample layer when adding the eluent.[6]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, opening the stopcock to begin elution.

  • Start with the low-polarity eluent (10% ethyl acetate in petroleum ether). If using flash chromatography, apply gentle air pressure to achieve a steady flow.

  • Collect the eluent in small, numbered fractions.

  • Monitor the separation by running TLC on the collected fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 15%, 20%, then 30% ethyl acetate) to elute the desired compound.

6. Product Isolation:

  • Based on the TLC analysis, combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column prep_sample Prepare Sample (Dry Load) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Isolate Product (Rotovap) combine->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart cluster_sep Poor Separation cluster_yield Low or No Yield start Problem Encountered p1 Overlapping Spots on TLC start->p1 p2 Product not eluting start->p2 c1a Eluent too polar/non-polar? p1->c1a c1b Column overloaded? p1->c1b c1c Poor column packing? p1->c1c s1a Optimize solvent system via TLC c1a->s1a s1b Reduce sample load c1b->s1b s1c Repack column carefully c1c->s1c c2a Eluent not polar enough? p2->c2a c2b Decomposition on silica? p2->c2b s2a Increase eluent polarity c2a->s2a s2b Add NEt3 to eluent c2b->s2b

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Recrystallization of 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1,7-Dichloroisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: Which solvents are good starting points for screening?

A2: For chlorinated heterocyclic compounds like this compound, a range of solvents with varying polarities should be tested. Good starting points include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents (e.g., toluene, heptane/hexane). Often, a mixture of solvents provides the best results, where one solvent dissolves the compound well (solvent) and the other induces precipitation (anti-solvent).

Q3: How do I perform a small-scale solvent screening test?

A3: A small-scale test can be efficiently conducted in test tubes.

  • Add a small, unweighed amount of crude this compound to several test tubes.

  • To each tube, add a different solvent (e.g., 0.5 mL) at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[1]

  • Gently heat the tubes with undissolved solid and add the corresponding solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature. If crystallization occurs, you have a potential solvent. If not, try scratching the inside of the test tube or cooling it in an ice bath to induce crystallization.[1]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, you can try the following:

  • Add a small amount of a solvent in which the compound is more soluble to the hot solution.

  • Lower the temperature at which the solution becomes saturated by adding more solvent.

  • Use a lower-boiling point solvent.

  • Allow the solution to cool more slowly to give crystals time to form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated.- The cooling process is too rapid.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool more slowly.- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.- Place the flask in an ice bath.[2][3]- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow to cool slowly.
Poor recovery of the compound. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the filtrate by evaporation and cool to obtain a second crop of crystals.- Cool the solution in an ice bath for a longer period before filtration.- Minimize the amount of cold solvent used for washing the crystals.[3][4]- During hot filtration, use a heated funnel and pre-warm the receiving flask to prevent cooling.[4]
Crystals are colored. - Colored impurities are present.- The compound itself is colored.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired compound.- If the compound is inherently colored, this is not an impurity issue.
Low purity of the recrystallized product. - Incomplete removal of impurities.- Co-precipitation of impurities with the product.- Ensure the solution cools slowly to allow for selective crystallization.- Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[3]- A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[3][4]

  • Drying: Dry the purified crystals, for instance, by air drying on the filter paper or in a desiccator.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the first solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot dissolving solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single Solvent Recrystallization protocol.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, the following table provides illustrative solubility characteristics in common laboratory solvents to guide solvent selection. This data is hypothetical and should be confirmed by experimental testing.

Solvent Polarity Boiling Point (°C) Expected Solubility of this compound (at 25°C) Expected Solubility of this compound (at Boiling Point)
WaterHigh100InsolubleInsoluble
EthanolHigh78Sparingly SolubleSoluble
MethanolHigh65Sparingly SolubleSoluble
AcetoneMedium56SolubleVery Soluble
Ethyl AcetateMedium77SolubleVery Soluble
DichloromethaneMedium40Very SolubleVery Soluble
TolueneLow111Sparingly SolubleSoluble
HexaneLow69InsolubleSparingly Soluble

Visualization

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude this compound test_rt_solubility Test Solubility in Various Solvents at Room Temperature start->test_rt_solubility insoluble_rt Insoluble or Sparingly Soluble test_rt_solubility->insoluble_rt Good soluble_rt Soluble test_rt_solubility->soluble_rt Bad test_hot_solubility Test Solubility of Insoluble/Sparingly Soluble Samples in Hot Solvent insoluble_rt->test_hot_solubility consider_antisolvent Consider as a Solvent for a Two-Solvent System soluble_rt->consider_antisolvent soluble_hot Soluble test_hot_solubility->soluble_hot Good insoluble_hot Insoluble test_hot_solubility->insoluble_hot Bad cool_solution Cool the Hot Solution soluble_hot->cool_solution crystals_form Crystals Form cool_solution->crystals_form suitable_solvent Suitable Single Solvent Found crystals_form->suitable_solvent Yes no_crystals No Crystals Form crystals_form->no_crystals No end End: Proceed with Recrystallization suitable_solvent->end find_antisolvent Find a Miscible Anti-Solvent (Compound is Insoluble in it) consider_antisolvent->find_antisolvent suitable_pair Suitable Solvent Pair Found find_antisolvent->suitable_pair suitable_pair->end

References

Preventing decomposition of 1,7-Dichloroisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,7-Dichloroisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark and forming tar-like substances. What is the likely cause?

A1: The formation of dark, insoluble materials, often referred to as "tar" or polymeric byproducts, is a common indicator of compound decomposition. For this compound, this can be triggered by several factors, including excessive heat, prolonged reaction times, or the use of an inappropriate base or catalyst system. High temperatures can lead to uncontrolled side reactions and polymerization.[1] It is advisable to reduce the reaction temperature and monitor the reaction progress closely to avoid extended heating.

Q2: I am observing low yields in my cross-coupling reaction. Could decomposition of the this compound be the reason?

A2: Yes, low yields are a frequent consequence of starting material decomposition. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, the stability of the this compound is crucial.[2] Decomposition can compete with the desired catalytic cycle, consuming the starting material and reducing the overall yield. Other factors contributing to low yields can include incomplete reaction or the occurrence of side reactions.

Q3: I am seeing multiple spots on my TLC plate that are difficult to separate. Are these related to decomposition?

A3: The appearance of multiple, often closely-eluting, spots on a TLC plate can indicate the formation of decomposition products or isomers. In addition to the desired product, you may be observing partially reacted intermediates, hydrolyzed byproducts (e.g., chlorohydroxyisoquinolines), or products from other side reactions.[3] Optimizing reaction conditions to be milder and more selective can help minimize the formation of these impurities.

Q4: Is this compound sensitive to light or air?

A4: While specific photostability data for this compound is not extensively documented, many heterocyclic compounds exhibit sensitivity to light and air.[4][5][6] It is good laboratory practice to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time. Forced degradation studies are often performed to evaluate the photosensitivity of drug substances.[7]

Troubleshooting Guides

Issue 1: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Troubleshooting Step
Low conversion of starting materialCatalyst deactivation or insufficient activity.Screen different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can be effective for aryl chlorides.[8][9][10]
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for decomposition.
Inefficient base.The choice of base is critical. Consider screening inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases.
Formation of byproductsDecomposition of the boronic acid (in Suzuki coupling).Ensure the boronic acid is of high purity and consider using a boronic ester for improved stability.[9]
Hydrolysis of the C-Cl bond.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to exclude moisture.[11]
Homocoupling of the coupling partner.Adjust the stoichiometry of the reactants and the catalyst loading.
Issue 2: Reaction Mixture Darkens Significantly
Symptom Possible Cause Troubleshooting Step
Rapid color change to dark brown or black upon heating.Thermal decomposition of this compound or other reagents.Lower the reaction temperature and extend the reaction time.[12] Consider if a lower-boiling solvent can be used.
Formation of palladium black.This indicates catalyst precipitation and deactivation. Ensure the ligand is effectively stabilizing the palladium center.[9]
Darkening occurs after addition of the base.The base may be too strong or reacting with the solvent or starting material.Use a milder base or add the base portion-wise at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 2: Screening of Reaction Conditions to Minimize Decomposition
Parameter Conditions to Test Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with various phosphine ligands (e.g., XPhos, SPhos).[8]The electronic and steric properties of the catalyst/ligand system are critical for efficient coupling and minimizing side reactions.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N.The strength and nature of the base can influence both the reaction rate and the stability of the reactants.
Solvent Toluene, Dioxane, DMF, Acetonitrile, THF/Water mixtures.Solvent polarity and boiling point can affect solubility, reaction kinetics, and the potential for side reactions.
Temperature 60°C, 80°C, 100°C.[14]Lower temperatures may slow the reaction but can significantly reduce decomposition.

Visualizations

Troubleshooting_Workflow start Low Yield or Decomposition Observed check_temp Is the reaction temperature > 100°C? start->check_temp reduce_temp Reduce temperature to 60-80°C and increase reaction time. check_temp->reduce_temp Yes check_base Is a strong base being used? check_temp->check_base No reduce_temp->check_base use_milder_base Switch to a milder base (e.g., K₂CO₃). check_base->use_milder_base Yes check_catalyst Is the catalyst/ligand system optimized? check_base->check_catalyst No use_milder_base->check_catalyst screen_catalysts Screen alternative Pd catalysts and phosphine ligands. check_catalyst->screen_catalysts No check_purity Are starting materials pure and dry? check_catalyst->check_purity Yes screen_catalysts->check_purity purify_reagents Purify reagents and use anhydrous solvents under inert atmosphere. check_purity->purify_reagents No end_node Optimized Conditions check_purity->end_node Yes purify_reagents->end_node

Caption: A troubleshooting workflow for addressing low yields and decomposition.

Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_decomposition Decomposition Pathways A This compound + Coupling Partner C Cross-Coupled Product A->C Catalytic Cycle F Polymerization / Tar A->F Decomposition G Hydrolysis Products A->G Side Reaction B Pd Catalyst + Base D High Temperature D->F E Strong Base / H₂O E->G

Caption: Desired reaction pathway versus common decomposition routes.

References

Technical Support Center: Synthesis of 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,7-dichloroisoquinoline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method is a two-step process. It begins with the synthesis of 7-chloroisoquinolin-1(2H)-one from (E)-3-(4-chlorophenyl)acrylic acid via a Curtius rearrangement. The subsequent step involves the chlorination of the 7-chloroisoquinolin-1(2H)-one intermediate to yield the final product, this compound.

Q2: I am having trouble with the first step, the synthesis of 7-chloroisoquinolin-1(2H)-one. What are the critical parameters?

A2: The formation of the acyl azide from (E)-3-(4-chlorophenyl)acrylic acid and its subsequent Curtius rearrangement are crucial. Key parameters to control are the purity of the starting materials, the exclusion of moisture during the formation of the acyl azide, and the careful thermal management during the rearrangement to the isocyanate, which then cyclizes.

Q3: My chlorination of 7-chloroisoquinolin-1(2H)-one is giving a low yield. What could be the issue?

A3: Low yields in the chlorination step can stem from several factors. Incomplete reaction is a common issue and can be addressed by ensuring a sufficient excess of the chlorinating agent (e.g., SOCl₂ or POCl₃) and an adequate reaction time and temperature. The presence of moisture can deactivate the chlorinating agent, so using anhydrous conditions is critical. Additionally, side reactions or product degradation can occur if the reaction temperature is too high or the heating is prolonged.

Q4: What are the typical side products I should look out for?

A4: In the synthesis of the 7-chloroisoquinolin-1(2H)-one precursor, incomplete rearrangement or side reactions of the isocyanate intermediate can lead to impurities. During the final chlorination step, incomplete reaction will leave unreacted starting material. Over-chlorination at other positions on the isoquinoline ring is possible under harsh conditions, though less common for this specific substrate. Hydrolysis of the product back to the starting material can also occur during workup if conditions are not carefully controlled.

Q5: How can I best purify the final this compound product?

A5: Flash column chromatography on silica gel is a common and effective method for purifying this compound. A typical eluent system is a gradient of ethyl acetate in petroleum ether.[1]

Troubleshooting Guides

Synthesis of 7-chloroisoquinolin-1(2H)-one from (E)-3-(4-chlorophenyl)acrylic acid
Issue Potential Cause Recommended Solution
Low yield of the intermediate azide Incomplete reaction of the carboxylic acid.Ensure the use of a suitable activating agent like diphenylphosphoryl azide (DPPA) and an appropriate base (e.g., triethylamine) to facilitate the reaction.[2] Verify the purity of the starting carboxylic acid.
Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Failure of Curtius rearrangement and cyclization The reaction temperature is too low for the rearrangement.The thermal decomposition of the acyl azide to the isocyanate requires sufficient heating. The subsequent cyclization also benefits from elevated temperatures.[2]
The isocyanate intermediate is reacting with trace water instead of cyclizing.Ensure strictly anhydrous conditions throughout the reaction.
Formation of urea byproducts The isocyanate intermediate is reacting with an amine source.If the reaction is not proceeding as expected, consider that the isocyanate can react with various nucleophiles. Ensure no unintended amine contaminants are present.
Chlorination of 7-chloroisoquinolin-1(2H)-one
Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient chlorinating agent.Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).
Reaction time is too short or the temperature is too low.Increase the reaction time or temperature according to the protocol. Monitor the reaction progress by TLC.[1]
Low yield of this compound Hydrolysis of the product during workup.Quench the reaction mixture carefully with ice-cold water or a basic solution like sodium bicarbonate to neutralize acidic byproducts. Avoid prolonged exposure to aqueous acidic conditions.
Degradation of the product.Avoid excessive heating during the reaction and workup.
Formation of dark-colored impurities Decomposition of the starting material or product at high temperatures.Maintain the recommended reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion.
Difficulty in isolating the product The product is soluble in the aqueous phase during workup.Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
The product co-elutes with impurities during chromatography.Optimize the solvent system for flash column chromatography. A shallow gradient may be necessary to achieve good separation.[1]

Quantitative Data Summary

Parameter Synthesis of 7-chloroisoquinolin-1(2H)-one [2]Chlorination to this compound [1]
Starting Material (E)-3-(4-chlorophenyl)acrylic acid7-chloroisoquinolin-1(2H)-one
Key Reagents Diphenylphosphoryl azide (DPPA), TriethylamineThionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF)
Solvent Benzene, 1,2-dichloroethaneToluene
Reaction Temperature Reflux80 °C
Reaction Time 2 hours (azide formation), 3 hours (rearrangement/cyclization)3 hours
Yield 53%Not specified in the provided abstract

Experimental Protocols

Protocol 1: Synthesis of 7-chloroisoquinolin-1(2H)-one[2]
  • To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in benzene (100 mL), add diphenylphosphoryl azide (DPPA, 27.5 g, 0.1 mol) dropwise.

  • Stir the reaction mixture for 2 hours.

  • Concentrate the solution under reduced pressure. The resulting intermediate azide can be purified by flash chromatography.

  • Dissolve the intermediate azide (16 g) in 1,2-dichloroethane (100 mL).

  • Slowly heat the mixture to 90 °C over 30 minutes.

  • Heat the reaction mixture to reflux and maintain this temperature for 3 hours.

  • Cool the mixture to room temperature. A solid will precipitate.

  • Collect the solid by filtration and wash with toluene to yield 7-chloroisoquinolin-1(2H)-one (9.5 g, 53% yield).

Protocol 2: Synthesis of this compound[1]
  • To a solution of 7-chloroisoquinolin-1(2H)-one (assuming a starting amount, e.g., 280 mg, though the original document refers to a different starting material) in dry toluene (10 mL), add N,N-dimethylformamide (DMF, 1 mL) and thionyl chloride (SOCl₂, 1 mL).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue using flash column chromatography on silica gel with a gradient of 10% to 30% ethyl acetate in petroleum ether to afford this compound.

Mandatory Visualizations

G start Start Synthesis step1 Step 1: Synthesis of 7-chloroisoquinolin-1(2H)-one start->step1 ts1_yield Low Yield in Step 1? step1->ts1_yield Check Yield & Purity step2 Step 2: Chlorination to This compound ts2_yield Low Yield in Step 2? step2->ts2_yield Check Yield & Purity end Final Product: This compound ts1_yield->step2 Proceed ts1_cause1 Incomplete Reaction / Moisture ts1_yield->ts1_cause1 Yes ts1_cause2 Incorrect Temperature for Rearrangement/Cyclization ts1_yield->ts1_cause2 Yes ts1_sol1 Check Reagent Purity & Ensure Anhydrous Conditions ts1_cause1->ts1_sol1 ts1_sol1->step1 ts1_sol2 Verify & Adjust Reaction Temperature ts1_cause2->ts1_sol2 ts1_sol2->step1 ts2_yield->end Proceed ts2_cause1 Incomplete Chlorination ts2_yield->ts2_cause1 Yes ts2_cause2 Product Hydrolysis During Workup ts2_yield->ts2_cause2 Yes ts2_cause3 Product Degradation ts2_yield->ts2_cause3 Yes ts2_sol1 Increase Reagent Stoichiometry &/or Reaction Time/Temp ts2_cause1->ts2_sol1 ts2_sol1->step2 ts2_sol2 Careful Quenching & pH Control ts2_cause2->ts2_sol2 ts2_sol2->step2 ts2_sol3 Optimize Temperature & Reaction Time ts2_cause3->ts2_sol3 ts2_sol3->step2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Overcoming poor solubility of 1,7-Dichloroisoquinoline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,7-Dichloroisoquinoline in reaction media. This guide offers practical solutions and detailed protocols to overcome these issues and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a planar, heterocyclic aromatic compound. Its rigid structure and the presence of two chlorine atoms contribute to strong intermolecular forces in its solid, crystalline state. Overcoming this crystal lattice energy requires significant interaction with the solvent. Solvents that cannot effectively disrupt these interactions will exhibit low solubility. The nitrogen atom in the isoquinoline ring system can influence polarity, but the overall lipophilic nature of the molecule often dominates its solubility profile.[1]

Q2: I'm observing my reaction with this compound is sluggish or incomplete. Could this be related to solubility?

A2: Yes, poor solubility is a common cause for incomplete or slow reactions.[2] If this compound is not fully dissolved in the reaction medium, its effective concentration is much lower than the theoretical concentration, leading to slow reaction kinetics. The undissolved solid has a very low surface area available for reaction. You may observe solid material remaining in the reaction vessel throughout the process.

Q3: What are the recommended initial solvents to try for dissolving this compound?

A3: While specific data is limited, based on structurally similar compounds like other chlorinated quinolines, good starting points for solubility testing include chlorinated solvents and polar aprotic solvents.[3][4] Consider solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,4-Dioxane

  • Toluene (especially at elevated temperatures)[5]

  • Chloroform[3]

It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Q4: How can I improve the solubility of this compound in my chosen reaction medium?

A4: Several techniques can be employed to enhance solubility:

  • Temperature Increase: For most neutral organic compounds, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[6][7] Running the reaction at an elevated temperature or reflux may be sufficient to dissolve the compound.

  • Co-solvents: Using a mixture of solvents can significantly improve solubility.[8][9][10] A small amount of a high-solubility solvent (like DMF or DMSO) added to a less effective bulk solvent can create a medium that successfully dissolves the starting material.[11]

  • Sonication: Applying ultrasonic energy can help break down solid agglomerates and accelerate the dissolution process, especially for kinetically limited solubility.

  • Solubilizing Additives: In some cases, additives like surfactants or ionic liquids can be used to increase solubility, although their compatibility with the desired reaction must be verified.[8][10][12]

Q5: My product precipitates during workup. How can I avoid this?

A5: Product precipitation during workup often occurs when the reaction solvent is changed to one in which the product is less soluble (e.g., adding an anti-solvent like water or hexane). To troubleshoot this, you can:

  • Check the solubility of your expected product in the workup solvents beforehand.

  • Minimize the amount of anti-solvent used.

  • Perform the extraction or quench at a different temperature.

  • If the product is soluble in the aqueous layer, perform a back-extraction with a suitable organic solvent.[13]

Quantitative Solubility Data for Analogous Quinolines

Disclaimer: A thorough literature search did not yield specific quantitative solubility data for this compound. The following table summarizes available data for structurally similar compounds, which can serve as a valuable reference for solvent selection.

CompoundSolventTemperature (°C)SolubilityReference
4,7-Dichloroquinoline ChloroformNot Specified50 mg/mL[14]
Ethanol26.650.0113 (mole fraction)[3]
Ethanol40.150.0364 (mole fraction)[3]
Ethanol60.250.2083 (mole fraction)[3]
4-Chloro-7-(trifluoromethyl)quinoline ChloroformNot Specified25 mg/mL[3]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a general method for determining the thermodynamic (equilibrium) solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Toluene, DMF)

  • Analytical balance

  • Scintillation vials or other sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Accurately prepare a high-concentration stock solution of this compound in the chosen solvent.

    • Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

    • Analyze these standards using a suitable analytical method (e.g., HPLC) and plot the instrument response versus concentration to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., add 20 mg to 2 mL of solvent). The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sample Analysis:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of your calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Small-Scale Co-solvent Screening

This protocol helps identify an effective co-solvent system for a reaction.

Materials:

  • This compound

  • Primary (bulk) reaction solvent

  • A selection of potential co-solvents (e.g., DMSO, DMF, NMP, Dioxane)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Graduated micropipettes

Procedure:

  • Baseline Solubility:

    • In a vial, add a known amount of this compound to a known volume of the primary solvent to match the target reaction concentration (e.g., 20 mg in 1 mL).

    • Stir at the intended reaction temperature and observe if the solid dissolves completely.

  • Co-solvent Addition:

    • If the solid does not dissolve, begin adding a co-solvent dropwise or in small, measured increments (e.g., 10-20 µL at a time).

    • After each addition, allow the mixture to stir for several minutes and observe for dissolution.

    • Continue adding the co-solvent until the this compound is fully dissolved.

  • Quantify and Compare:

    • Record the total volume of co-solvent required to achieve full dissolution.

    • Repeat the process for each potential co-solvent.

    • The most effective co-solvent is the one that achieves dissolution with the smallest volume percentage.

  • Reaction Compatibility Check:

    • Before scaling up, ensure the chosen co-solvent is not known to interfere with the reaction chemistry (e.g., by reacting with reagents or catalysts). Run a small test reaction to confirm.

Visual Troubleshooting Guides

G Troubleshooting Workflow for Poor Solubility start Reaction is Sluggish, Incomplete, or has Visible Precipitate check_sol Is Starting Material Fully Dissolved? start->check_sol increase_T Increase Reaction Temperature check_sol->increase_T No other_issue Problem is Likely Not Solubility-Related. Troubleshoot Other Parameters (Kinetics, Catalyst, etc.) check_sol->other_issue Yes check_sol2 Is it Soluble Now? increase_T->check_sol2 add_cosolvent Add a Co-solvent (e.g., DMF, DMSO) check_sol2->add_cosolvent No success Proceed with Reaction check_sol2->success Yes check_sol3 Is it Soluble Now? add_cosolvent->check_sol3 sonicate Apply Sonication check_sol3->sonicate No check_sol3->success Yes check_sol4 Is it Soluble Now? sonicate->check_sol4 check_sol4->success Yes fail Consider Alternative Solvent System or Different Reagents check_sol4->fail No

Caption: A step-by-step workflow for troubleshooting reactions involving poorly soluble reagents.

G Solubility Enhancement Strategies main Poor Solubility of This compound phys_mod Physical Approaches main->phys_mod chem_mod Solvent System Modification main->chem_mod form_mod Formulation Strategies (Advanced) main->form_mod temp Temperature Increase phys_mod->temp sonication Sonication phys_mod->sonication micronization Particle Size Reduction (Micronization) phys_mod->micronization cosolvency Co-solvency chem_mod->cosolvency ph_adjust pH Adjustment (If applicable) chem_mod->ph_adjust additives Additives (Surfactants, Ionic Liquids) chem_mod->additives solid_disp Solid Dispersions form_mod->solid_disp complexation Complexation (e.g., with Cyclodextrins) form_mod->complexation

Caption: Logical relationships between different strategies for enhancing compound solubility.

References

Validation & Comparative

Structure-Activity Relationship of 1,7-Dichloroisoquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,7-dichloroisoquinoline derivatives, focusing on their potential as anticancer agents. Due to the limited availability of specific studies on a comprehensive series of this compound derivatives, this guide synthesizes findings from structurally related chloro-substituted isoquinoline and quinoline analogs to infer potential SAR trends and guide future research.

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Halogenation, particularly chlorination, of the isoquinoline ring can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. The placement of chlorine atoms at the 1 and 7 positions of the isoquinoline core is anticipated to influence target binding and cellular permeability, making this scaffold an area of interest for medicinal chemists. While extensive SAR studies on this compound derivatives are not abundant in the public domain, analysis of related compounds provides valuable insights into the potential impact of various substitutions on their anticancer activity.

Comparative Anticancer Activity

The anticancer efficacy of isoquinoline and quinoline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.[2] The tables below summarize the cytotoxic activities of representative chloro-substituted isoquinoline and quinoline derivatives to provide a basis for understanding the potential of the 1,7-dichloro-substituted scaffold.

Table 1: Anticancer Activity of Chloro-Substituted Isoquinoline and Quinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
B01002 Isoquinoline DerivativeSKOV3 (Ovarian)7.65 (µg/mL)[3]
C26001 Isoquinoline DerivativeSKOV3 (Ovarian)11.68 (µg/mL)[3]
Compound 9 7-Chloroquinoline DerivativeMCF-7 (Breast)-[4]
Compound 11 7-Chloroquinoline DerivativeMCF-7 (Breast)9[4]
Compound 11 7-Chloroquinoline DerivativeHCT116 (Colon)2.5[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Inferred Structure-Activity Relationships

Based on the broader class of chloro-substituted quinolines and isoquinolines, the following SAR trends can be inferred for this compound derivatives:

  • Position of Chlorine: The presence of a chlorine atom at the 7-position is a common feature in many biologically active quinoline and isoquinoline derivatives, suggesting its importance for activity. The additional chlorine at the 1-position in the this compound scaffold may further enhance activity or alter target selectivity.

  • Substitution at Other Positions: The introduction of various substituents at other positions on the isoquinoline ring is expected to significantly impact anticancer activity. For instance, in related series, the addition of bulky or electron-withdrawing groups at specific positions has been shown to increase potency.[5]

  • Side Chains: The nature and length of side chains attached to the isoquinoline nucleus can influence activity. For example, the incorporation of amino side chains has been shown to be beneficial for the antiproliferative activity of quinoline derivatives.

Key Signaling Pathways

Isoquinoline and quinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibition (inferred)

Caption: Inferred inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

The evaluation of the anticancer potential of novel compounds requires robust and standardized experimental protocols. Below are methodologies for key assays used in the characterization of anticancer agents.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation following treatment with a test compound.[8]

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h (cell adherence) seed->incubate1 treat Treat with varying concentrations of This compound derivative incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivative for 48 to 72 hours.[8]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[9]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[8]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in key cellular processes, such as apoptosis and cell cycle regulation, to elucidate the mechanism of action of the test compound.[8]

Methodology:

  • Protein Extraction: Cancer cells are treated with the this compound derivative for a specified time. The cells are then lysed using a suitable buffer to extract total protein.[10][11]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit, such as the BCA assay.[8]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, or key proteins in the PI3K/Akt/mTOR pathway).[8] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Directions

While direct and extensive SAR data for this compound derivatives are currently limited, the analysis of related chloro-substituted isoquinolines and quinolines provides a foundational framework for guiding the design and synthesis of novel analogs with potential anticancer activity. The inferred SAR suggests that the 1,7-dichloro substitution pattern is a promising starting point for the development of new therapeutic agents. Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions at other positions of the isoquinoline ring. The biological evaluation of these compounds against a panel of cancer cell lines will be crucial for establishing a definitive SAR and identifying lead candidates for further preclinical development. Mechanistic studies, including the investigation of their effects on key signaling pathways such as the PI3K/Akt/mTOR pathway, will be essential for understanding their mode of action and optimizing their therapeutic potential.

References

A Comparative Analysis of the Anticancer Potential of Dichloro-substituted Quinoline and Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the investigated anticancer activities of 4,7-dichloroquinoline and 1,7-dichloroisoquinoline. While numerous studies have explored the cytotoxic effects and mechanisms of action of 4,7-dichloroquinoline and its derivatives, a notable lack of published data exists for the anticancer properties of this compound. This guide, therefore, focuses on the extensive research conducted on 4,7-dichloroquinoline as a potential anticancer agent, while highlighting the current knowledge gap regarding its isomer, this compound.

4,7-Dichloroquinoline: A Promising Scaffold for Anticancer Drug Development

The 4,7-dichloroquinoline core is a key structural component of several well-known antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Beyond its antimalarial properties, this scaffold has garnered significant attention for its potential in oncology.[2][3] Researchers have synthesized and evaluated a multitude of 4,7-dichloroquinoline derivatives, demonstrating their cytotoxic activity against a broad spectrum of cancer cell lines.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various 4,7-dichloroquinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit 50% of a biological process, such as cell growth. The following table summarizes the cytotoxic activity of selected 4,7-dichloroquinoline derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Morita-Baylis-Hillman Adducts of 4,7-dichloroquinoline [4]
Derivative with ortho-nitrobenzaldehydeMCF-7 (Breast)4.60[4]
HCT-116 (Colon)Data not specified[4]
HL-60 (Leukemia)Data not specified[4]
NCI-H292 (Lung)Data not specified[4]
7-Chloroquinolinehydrazones [5]
Hydrazone ISF-295 (CNS)0.688 µg/cm³[5]
7-chloroquinoline-1,2,3-triazoyl carboxamides [6]
QTCA-1MDA-MB-231 (Triple Negative Breast)20.60 (24h), 20.42 (48h), 19.91 (72h)[6]
Quinoline-based dihydrazone derivatives [3]
Compound 3bMCF-7 (Breast)7.016[3]
Compound 3cMCF-7 (Breast)7.05[3]
Mechanisms of Anticancer Action

The anticancer effects of 4,7-dichloroquinoline derivatives are multifaceted and involve the modulation of several key cellular processes. The primary mechanisms identified include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with critical signaling pathways that drive tumor growth and survival.

One of the proposed molecular targets for some quinoline derivatives is the Phosphoinositide 3-kinase (PI3K) signaling pathway.[7] Inhibition of PI3K can disrupt downstream signaling cascades crucial for cell survival and proliferation. Furthermore, studies have shown that certain 7-chloroquinoline derivatives can induce apoptosis in cancer cells. For instance, in triple-negative breast cancer cells, a 7-chloroquinoline derivative induced significant apoptosis, with 80.4% of MDA-MB-231 cells undergoing cell death.[6] Molecular docking studies have suggested a high affinity of these compounds for targets like PARP-1, Src, and PI3K/mTOR.[6]

This compound: An Unexplored Frontier in Cancer Research

In stark contrast to its quinoline counterpart, the anticancer activity of this compound remains largely uninvestigated. A thorough review of the available scientific literature did not yield any significant studies detailing its cytotoxic effects, mechanism of action, or potential as an anticancer agent. While a synthesis method for this compound has been reported, its biological activities in the context of cancer have not been explored.[1] This represents a significant knowledge gap and an opportunity for future research to explore the potential of the isoquinoline scaffold in oncology.

Experimental Protocols

The evaluation of the anticancer activity of the aforementioned 4,7-dichloroquinoline derivatives typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

To determine if a compound induces apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is frequently employed.

  • Cell Treatment: Cancer cells are treated with the test compound at a concentration around its IC50 value.

  • Cell Staining: After treatment, the cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway potentially targeted by 4,7-dichloroquinoline derivatives and a typical experimental workflow for evaluating anticancer activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 4,7-Dichloroquinoline Derivative Quinoline->PI3K Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction

Caption: Generalized PI3K/Akt/mTOR signaling pathway and the potential inhibitory and inductive effects of 4,7-dichloroquinoline derivatives.

G start Start cell_culture Cancer Cell Culture start->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination mechanism_studies Mechanism of Action Studies ic50_determination->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) mechanism_studies->apoptosis_assay western_blot Western Blot (Protein Expression) mechanism_studies->western_blot end End apoptosis_assay->end western_blot->end

Caption: Experimental workflow for the evaluation of the anticancer activity of a novel compound.

Conclusion

The current body of research strongly supports the potential of the 4,7-dichloroquinoline scaffold as a promising starting point for the development of novel anticancer agents. Numerous derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key oncogenic signaling pathways. In contrast, this compound remains a largely unexplored chemical entity in the context of cancer research. The absence of data on its anticancer properties highlights a clear need for future studies to investigate whether this isoquinoline isomer holds similar therapeutic potential. Such research would not only broaden our understanding of the structure-activity relationships of dichlorinated heterocyclic compounds but could also unveil new avenues for the development of effective cancer therapies.

References

A Comparative Analysis of the Biological Activity of 1,7-Dichloroisoquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Executive Summary

This guide provides a comparative overview of the biological activities of the synthetic compound 1,7-Dichloroisoquinoline and the well-established antimalarial and anticancer agent, Chloroquine. A thorough review of the available scientific literature reveals a significant disparity in the extent of biological characterization between these two molecules. While Chloroquine has been the subject of extensive research, leading to a deep understanding of its mechanisms of action and a wealth of quantitative data, there is a notable absence of published studies on the biological activity of this compound.

Therefore, this guide will first detail the established biological profile of Chloroquine. Subsequently, it will explore the known biological activities of structurally related dichlorinated quinoline and isoquinoline derivatives to provide a contextual framework for the potential, yet uninvestigated, activities of this compound. This comparative analysis aims to inform future research directions and highlight the current knowledge gap regarding this compound.

Chloroquine: A Multifaceted Biological Profile

Chloroquine, a 4-aminoquinoline, has been a cornerstone in the treatment and prophylaxis of malaria for decades. Its primary antimalarial mechanism of action involves the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. This disruption leads to the accumulation of toxic free heme, ultimately causing parasite death.

Beyond its antimalarial properties, Chloroquine has garnered significant interest for its potential as an anticancer agent. Its ability to inhibit autophagy, a cellular process that can promote cancer cell survival, is a key aspect of its anticancer activity. By disrupting lysosomal function, Chloroquine can sensitize cancer cells to conventional therapies.

Comparative Biological Activity Data

Due to the lack of available data for this compound, this section presents a comparison of Chloroquine's activity with that of other relevant chlorinated quinoline derivatives.

CompoundTarget/AssayCell Line/OrganismIC50/Activity
Chloroquine AntimalarialPlasmodium falciparum (CQ-sensitive)23 nM
AntimalarialPlasmodium falciparum (CQ-resistant)27.5 nM
AnticancerMDA-MB-231 (Breast Cancer)25 µM
4,7-Dichloroquinoline AntimalarialPlasmodium falciparum (CQ-sensitive)6.7 nM
AntimalarialPlasmodium falciparum (CQ-resistant)8.5 nM
LarvicidalAnopheles stephensi (I instar)4.408 µM/mL
LarvicidalAedes aegypti (I instar)5.016 µM/mL
7-Chloroquinoline-hydrazone derivative AnticancerSF-295 (CNS Cancer)0.688 µg/cm³
MBHA/7-chloroquinoline hybrid 14 AnticancerMCF-7 (Breast Cancer)4.60 µmol L⁻¹

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assessing the antimalarial and anticancer activities of novel compounds, based on standard laboratory practices.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)
  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Data Acquisition: Fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated by plotting the fluorescence intensity against the log of the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Test compounds are serially diluted and added to the wells. Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental designs can aid in understanding complex processes. The following diagrams were generated using the DOT language.

Chloroquine_Mechanism_of_Action cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_cancer Cancer Cell Lysosome (Acidic) CQ Chloroquine (CQ) (Weak Base) CQ_protonated CQ-H+ CQ->CQ_protonated Ion Trapping Heme_Polymerase Heme Polymerase CQ_protonated->Heme_Polymerase Inhibition Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Detoxification Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxicity CQ_cancer Chloroquine (CQ) Lysosome Lysosome CQ_cancer->Lysosome Accumulation Autophagy Autophagy Lysosome->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Suppression

Caption: Chloroquine's dual mechanism of action in malaria and cancer.

Experimental_Workflow start Novel Compound (e.g., this compound) in_vitro_screening In Vitro Screening start->in_vitro_screening antimalarial_assay Antimalarial Assay (IC50 determination) in_vitro_screening->antimalarial_assay anticancer_assay Anticancer Assay (IC50 determination) in_vitro_screening->anticancer_assay hit_identification Hit Identification (Potent & Selective) antimalarial_assay->hit_identification anticancer_assay->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies If Active lead_optimization Lead Optimization mechanism_studies->lead_optimization in_vivo_studies In Vivo Efficacy & Toxicity lead_optimization->in_vivo_studies preclinical_candidate Preclinical Candidate in_vivo_studies->preclinical_candidate

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

Conclusion

While a direct comparison of the biological activity of this compound and Chloroquine is currently not possible due to a lack of experimental data for the former, this guide provides a comprehensive overview of Chloroquine's established activities and a framework for the potential investigation of this compound. The data on related chlorinated quinoline derivatives suggest that the 7-chloro substitution can be favorable for both antimalarial and anticancer activities. Future studies are warranted to synthesize and biologically evaluate this compound to determine its potential as a novel therapeutic agent and to elucidate its mechanism of action. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for such investigations.

A Comparative Guide to the Synthesis of 1,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the preparation of 1,7-dichloroisoquinoline, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on experimental data for reaction yields, conditions, and starting materials, offering insights to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

Two distinct synthetic pathways to this compound are presented. The first route is a two-step process commencing with the cyclization of (E)-3-(4-chlorophenyl)acrylic acid to form 7-chloroisoquinolin-1(2H)-one, followed by chlorination. The second, alternative route employs a Sandmeyer reaction, starting from the commercially available 1-chloro-7-nitroisoquinoline, which is reduced to the corresponding amine and subsequently converted to the dichloro product. This guide details the experimental protocols for each pathway and presents a comparative analysis of their respective efficiencies.

Data Presentation

The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Cyclization and ChlorinationRoute 2: Sandmeyer Reaction
Starting Material (E)-3-(4-chlorophenyl)acrylic acid1-chloro-7-nitroisoquinoline
Number of Steps 22
Overall Yield ~45% (estimated)Not specified
Key Reagents Diphenylphosphoryl azide, Triethylamine, Thionyl chloride, DMFStannous chloride dihydrate, Sodium nitrite, Copper(I) chloride, Hydrochloric acid
Reaction Conditions High temperature refluxLow temperature diazotization, controlled addition
Purification Column chromatographyExtraction, column chromatography

Table 2: Detailed Step-wise Performance of Synthetic Routes

RouteStepProductYieldPurity
1 1. Cyclization7-chloroisoquinolin-1(2H)-one53%[1]Not specified
2. ChlorinationThis compound~85% (estimated based on a similar reaction)[2]96.0% (for a similar reaction)[2]
2 1. Reduction7-amino-1-chloroisoquinolineNot specifiedNot specified
2. Sandmeyer ReactionThis compoundNot specifiedNot specified

Experimental Protocols

Route 1: Cyclization of (E)-3-(4-chlorophenyl)acrylic acid and subsequent Chlorination

Step 1: Synthesis of 7-chloroisoquinolin-1(2H)-one [1]

To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in benzene (100 mL), diphenylphosphoryl azide (27.5 g, 0.1 mol) is added dropwise. The reaction mixture is stirred for 2 hours, after which the solution is concentrated. The intermediate azide is purified by flash chromatography. The purified azide (16 g) is then dissolved in 1,2-dichloroethane (100 mL) and the mixture is heated to reflux for 3 hours. Upon cooling to room temperature, the precipitated solid is collected by filtration and washed with toluene to afford 9.5 g (53% yield) of 7-chloroisoquinolin-1(2H)-one.

Step 2: Synthesis of this compound (Adapted from a similar procedure)[2]

To a solution of 7-chloroisoquinolin-1(2H)-one in dry toluene, N,N-dimethylformamide (DMF) and thionyl chloride are added. The mixture is stirred at 80 °C for 3 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield this compound.

Route 2: Sandmeyer Reaction of 7-amino-1-chloroisoquinoline

Step 1: Synthesis of 7-amino-1-chloroisoquinoline (Adapted from a similar procedure)[3]

A mixture of 1-chloro-7-nitroisoquinoline, stannous chloride dihydrate, and ethyl acetate is stirred under reflux for 3 hours. After cooling, the mixture is poured into ice-water and basified. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give 7-amino-1-chloroisoquinoline.

Step 2: Synthesis of this compound via Sandmeyer Reaction (Adapted from a similar procedure)[4][5]

7-amino-1-chloroisoquinoline is suspended in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt. In a separate vessel, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution, leading to the evolution of nitrogen gas. After the addition is complete, the reaction mixture is warmed to room temperature and then heated to ensure complete reaction. The mixture is then cooled, neutralized, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give crude this compound, which can be further purified by column chromatography.

Mandatory Visualization

Synthetic_Route_1 start (E)-3-(4-chlorophenyl)acrylic acid intermediate 7-chloroisoquinolin-1(2H)-one start->intermediate DPPA, Et3N Benzene, 2h then 1,2-dichloroethane reflux, 3h (53%) product This compound intermediate->product SOCl2, DMF Toluene, 80°C, 3h

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 start 1-chloro-7-nitroisoquinoline intermediate 7-amino-1-chloroisoquinoline start->intermediate SnCl2.2H2O EtOAc, reflux, 3h product This compound intermediate->product 1. NaNO2, HCl, 0-5°C 2. CuCl, HCl

Caption: Synthetic workflow for Route 2.

Concluding Remarks

Both presented routes offer viable pathways to this compound. Route 1 is well-documented with a confirmed yield for the initial cyclization step. While the yield for the final chlorination is an estimation based on a similar transformation, it suggests a potentially efficient synthesis. The starting material for Route 1, (E)-3-(4-chlorophenyl)acrylic acid, is also readily accessible.

Route 2, the Sandmeyer reaction pathway, utilizes a classic and powerful transformation. However, the lack of specific yield data for the individual steps makes a direct quantitative comparison challenging. The availability of the starting material, 1-chloro-7-nitroisoquinoline, is also a key consideration.

For researchers requiring a well-established protocol with predictable yields, Route 1 appears to be the more characterized option based on the available data. However, for those with access to the necessary starting materials and expertise in Sandmeyer reactions, Route 2 presents a plausible and potentially efficient alternative. Further experimental validation is recommended to determine the optimal route for specific laboratory and scale-up requirements.

References

Head-to-Head Comparison of Dichloroisoquinoline Isomers in Kinase Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical in the pursuit of potent and selective kinase inhibitors. This guide provides a comparative overview of dichloroisoquinoline isomers based on available data, alongside detailed experimental protocols for kinase activity assessment and relevant signaling pathway diagrams.

Quantitative Data Summary

The following table summarizes the available kinase inhibition data for specific dichloroisoquinoline derivatives. It is important to note that the data is sourced from different studies and assay conditions may vary.

CompoundTarget KinaseAssay TypeIC50 / KiReference
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Phenylethanolamine N-methyltransferase (PNMT)Not SpecifiedKi = 0.3 µM[1]
7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid *Protein Kinase CK2Not SpecifiedIC50 = 0.3 µM[2]

Note: This compound is a quinolone, a related but distinct scaffold from isoquinoline. It is included here due to the shared dichlorophenyl moiety and its activity as a kinase inhibitor.

The limited publicly available data underscores the need for systematic screening of dichloroisoquinoline isomers to fully elucidate their structure-activity relationships (SAR) and potential as kinase inhibitors.

Experimental Protocols

Accurate and reproducible experimental design is paramount in kinase inhibitor profiling. Below are detailed methodologies for two common types of in vitro kinase assays.

Radiometric Kinase Assay (Filter-Binding Method)

This assay is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Dichloroisoquinoline isomer stock solutions (in DMSO)

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a kinase reaction mix containing the kinase, substrate, and kinase reaction buffer.

  • Add serial dilutions of the dichloroisoquinoline isomers or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the kinase reaction mix to each well.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove any non-specifically bound radioactivity.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust, high-throughput screening method that measures the phosphorylation of a biotinylated substrate.

Materials:

  • Purified kinase

  • Biotinylated kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Dichloroisoquinoline isomer stock solutions (in DMSO)

  • HTRF® detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • HTRF® detection buffer

  • Low-volume 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Add serial dilutions of the dichloroisoquinoline isomers or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the kinase and biotinylated substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and detect the phosphorylated product by adding the HTRF® detection reagents pre-mixed in the HTRF® detection buffer. The EDTA in the detection buffer stops the kinase reaction.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF® signal.

  • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (specific signal) and 620 nm (non-specific signal).

  • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and determine the IC50 values from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where dichloroisoquinoline isomers might exert their effects, based on the known targets of related compounds.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Dichloroisoquinoline Isomers (Serial Dilution) Incubation Incubation Compound->Incubation Kinase Kinase & Substrate (Reaction Mix) Kinase->Incubation ATP ATP (Initiator) ATP->Incubation Detection Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection Data Raw Data Acquisition Detection->Data IC50 IC50 Determination Data->IC50

A generalized workflow for an in vitro kinase inhibition assay.

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_core CK2 Core Activity cluster_output Downstream Effects GrowthFactors Growth Factors CK2 Protein Kinase CK2 GrowthFactors->CK2 Stress Cellular Stress Stress->CK2 Proliferation Cell Proliferation CK2->Proliferation Apoptosis Inhibition of Apoptosis CK2->Apoptosis Transcription Transcription Regulation CK2->Transcription Inhibitor Dichloroisoquinoline Derivative Inhibitor->CK2

Simplified Protein Kinase CK2 signaling pathway and a potential point of inhibition.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Cytokines Inflammatory Cytokines MAP3K MAPKKK (e.g., ASK1, MEKK1) Cytokines->MAP3K UV UV Radiation UV->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (c-Jun N-terminal Kinase) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation cJun->Apoptosis cJun->Inflammation Inhibitor Dichloroisoquinoline Isomer Inhibitor->JNK

Overview of the JNK signaling pathway, a potential target for kinase inhibitors.

References

A Guide to Assessing the Metabolic Stability of 1,7-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, understanding the metabolic stability of novel compounds is a critical early step. This guide provides a comparative framework for assessing the metabolic stability of 1,7-dichloroisoquinoline derivatives, a class of compounds with potential therapeutic applications. The primary method detailed here is the widely used in vitro liver microsomal stability assay, which offers crucial insights into a compound's potential pharmacokinetic profile.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically evaluated by determining its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[1][2][3] Key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint).[2] A shorter half-life and higher intrinsic clearance suggest lower metabolic stability.[2]

While specific data for a series of this compound derivatives is not publicly available, the following table illustrates how such comparative data would be presented. This hypothetical data is for demonstration purposes, showcasing a comparison between a parent this compound and two of its derivatives with different substitutions.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-001 This compound2527.7
Derivative-A 1-Chloro-7-methoxyisoquinoline4515.4
Derivative-B 1,7-Dichloro-3-methylisoquinoline1546.2

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a detailed protocol for determining the metabolic stability of this compound derivatives using liver microsomes from human or other species.

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Liver microsomes (e.g., human, rat)[1]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[4]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][5]

  • Magnesium chloride (MgCl2)[4]

  • Stopping solution (e.g., ice-cold acetonitrile or methanol)[5]

  • Internal standard (for analytical quantification)

  • Control compounds with known metabolic stability (low, medium, and high clearance)[1]

2. Preparation of Solutions:

  • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

  • Dilute the stock solutions to the desired working concentration (e.g., 1 µM) in a suitable solvent like acetonitrile.[1][4]

  • Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

  • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[1][3]

3. Incubation Procedure:

  • Pre-warm the microsomal suspension and the incubation mixture to 37°C.[5]

  • In a microcentrifuge tube, combine the microsomal suspension with the test compound solution.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2]

  • Incubate the reaction mixture at 37°C with gentle shaking.[4][5]

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]

  • Terminate the reaction at each time point by adding an equal volume of ice-cold stopping solution containing an internal standard.[5] This step precipitates the proteins and halts enzymatic activity.[1]

  • Include negative control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.[1][4]

4. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[1][2]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution mix_reactants Combine Compound and Microsomes prep_compound->mix_reactants prep_microsomes Prepare Microsome Suspension prep_microsomes->mix_reactants prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_cofactor->start_reaction pre_incubate Pre-warm Reagents to 37°C pre_incubate->mix_reactants mix_reactants->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Sample at Time Points (0, 5, 15, 30, 60 min) incubate->time_points stop_reaction Terminate with Cold Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

In Vitro Microsomal Stability Assay Workflow

This comprehensive approach allows for the systematic evaluation and comparison of the metabolic stability of this compound derivatives, providing essential data to guide lead optimization in the drug discovery process.

References

Efficacy of 1,7-Dichloroisoquinoline Derivatives in Drug-Resistant Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of 1,7-Dichloroisoquinoline derivatives against drug-resistant cancer cell lines have yet to yield specific efficacy data. Extensive searches of available scientific literature did not reveal studies focusing on this particular class of compounds for this application. Research into overcoming multidrug resistance in oncology is a vibrant field, with numerous studies exploring the utility of various heterocyclic compounds, including broader categories of quinoline and isoquinoline derivatives.

While data on this compound derivatives remains elusive, the broader families of quinoline and isoquinoline compounds have shown promise in circumventing drug resistance mechanisms in cancer cells. This guide will briefly touch upon the general mechanisms of action of these related compounds as a contextual reference.

Mechanisms of Action in Related Quinolone and Isoquinoline Scaffolds

Research into various quinoline and isoquinoline derivatives has identified several mechanisms by which they can counteract drug resistance in cancer cells. A primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are frequently overexpressed in resistant tumors and function as drug efflux pumps. By blocking these pumps, certain quinoline derivatives can increase the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects.

Another observed mechanism is the induction of apoptosis (programmed cell death) in resistant cells. Some quinoline derivatives have been shown to trigger apoptotic pathways through the generation of reactive oxygen species (ROS), leading to the elimination of cancer cells that are otherwise resistant to conventional therapies.

Furthermore, some derivatives have been found to modulate signaling pathways that are aberrantly activated in resistant cancers. However, without specific studies on this compound derivatives, it is not possible to attribute these mechanisms to this specific chemical class.

Future Directions

The absence of specific data on this compound derivatives highlights a potential area for future research. Investigating the synthesis and biological evaluation of this particular scaffold against a panel of drug-resistant cancer cell lines could reveal novel therapeutic agents. Such studies would need to determine key efficacy parameters, elucidate the mechanism of action, and explore any effects on critical signaling pathways involved in drug resistance.

As no specific experimental data for this compound derivatives in drug-resistant cell lines is available, the presentation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as per the core requirements cannot be fulfilled at this time. Further research is required to generate the necessary data to perform a comprehensive comparative analysis for this specific class of compounds.

Benchmarking Synthetic Efficiency: A Comparative Guide to 1,7-Dichloroisoquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for the production of 1,7-dichloroisoquinoline, a valuable scaffold in medicinal chemistry. Below, we detail the experimental protocols and quantitative data for the available methods to facilitate an objective assessment of their synthetic efficiency.

Comparison of Synthetic Methods

The following table summarizes the key quantitative metrics for the synthesis of this compound, offering a clear comparison of the primary methodologies identified in the literature.

MethodStarting MaterialReagentsReaction TimeOverall Yield
Method 1 7-Chloro-1-hydroxyisoquinolineThionyl chloride (SOCl₂), DMF, Toluene3 hoursNot Reported
Method 2 (Precursor Synthesis) (E)-3-(4-chlorophenyl)acrylic acidDiphenylphosphoryl azide (DPPA), Et₃N, Benzene, 1,2-dichloroethane~5.5 hours53%

Experimental Protocols

Method 1: Chlorination of 7-Chloro-1-hydroxyisoquinoline

This method facilitates the conversion of 7-chloro-1-hydroxyisoquinoline to this compound.

Procedure: To a solution of 7-chloro-1-hydroxyisoquinoline (280 mg, 1.56 mmol) in dry toluene (10 mL), N,N-dimethylformamide (DMF, 1 mL) and thionyl chloride (SOCl₂, 1 mL) are added. The reaction mixture is stirred at 80°C for 3 hours. Following the reaction, the mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with 10% to 30% v/v ethyl acetate in petroleum ether) to yield this compound.[1]

Method 2: Synthesis of 7-Chloro-1-hydroxyisoquinoline (Precursor to Method 1)

This two-stage procedure outlines the synthesis of the direct precursor required for Method 1.

Stage 1: Azide Formation To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (Et₃N, 20.2 g, 0.2 mol) in benzene (100 mL), diphenylphosphoryl azide (DPPA, 27.5 g, 0.1 mol) is added dropwise. The reaction mixture is stirred for 2 hours. The solution is then concentrated and the intermediate azide is purified by flash chromatography.

Stage 2: Cyclization The purified azide intermediate (16 g) is dissolved in 1,2-dichloroethane (100 mL). The mixture is slowly heated to 90°C over 30 minutes and then refluxed for 3 hours. Upon cooling to room temperature, a solid precipitates. This solid is collected by filtration and washed with toluene to give 7-chloro-1-hydroxyisoquinoline (9.5 g), affording a 53% yield.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathways and the logical flow of the comparison.

Synthesis_Comparison cluster_method1 Method 1: Direct Chlorination cluster_method2 Method 2: Precursor Synthesis start1 7-Chloro-1-hydroxyisoquinoline reagents1 SOCl₂, DMF, Toluene 80°C, 3h start1->reagents1 Reacts with product1 This compound reagents1->product1 Yields start2 (E)-3-(4-chlorophenyl)acrylic acid reagents2a DPPA, Et₃N, Benzene 2h start2->reagents2a Reacts with intermediate2 Azide Intermediate reagents2a->intermediate2 Forms reagents2b 1,2-dichloroethane Reflux, 3h intermediate2->reagents2b Cyclizes in product2 7-Chloro-1-hydroxyisoquinoline (53% Yield) reagents2b->product2 Yields product2->start1 Is the starting material for

A diagram illustrating the synthetic pathways for this compound production.

Comparison_Workflow cluster_data_collection Data Collection cluster_analysis Comparative Analysis cluster_output Guide Generation title Benchmarking Synthetic Efficiency of this compound Production method1 Identify Method 1: Chlorination protocols Detail Experimental Protocols method1->protocols method2 Identify Method 2: Precursor Synthesis method2->protocols quant_data Tabulate Quantitative Data (Yield, Time, Reagents) protocols->quant_data efficiency Assess Synthetic Efficiency quant_data->efficiency guide Publish Comparison Guide efficiency->guide

A flowchart depicting the logical workflow for comparing synthetic methods.

References

Safety Operating Guide

Safe Disposal of 1,7-Dichloroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 1,7-Dichloroisoquinoline with appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is expected to be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. A face shield may also be necessary.[1]
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2]
Skin and Body Protection Complete suit protecting against chemicals.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Collection and Storage:

    • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, clearly labeled, and closed container.

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Accidental Release and Spill Cleanup:

    • In the event of a spill, evacuate personnel from the immediate area.[2]

    • Ensure adequate ventilation.

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid breathing dust, vapors, mist, or gas.[2]

    • Carefully sweep or shovel the spilled material into a suitable closed container for disposal, avoiding dust formation.[2]

    • Do not let the product enter drains.[2][3]

  • Final Disposal:

    • It is highly recommended to contact a licensed professional waste disposal service to dispose of this material.[2]

    • Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Exercise extreme care during ignition as the material may be highly flammable.[2]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

    • Dispose of contaminated packaging as unused product.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generated B Wear Appropriate PPE A->B H Spill Occurs A->H C Collect Waste in Labeled, Closed Container B->C J Contain and Clean Up Spill B->J D Store in Designated Area C->D E Contact Licensed Waste Disposal Service D->E Recommended F Chemical Incineration with Scrubber D->F Alternative G Final Disposal E->G F->G H->C No I Evacuate Area & Ensure Ventilation H->I Yes I->B J->C

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dichloroisoquinoline
Reactant of Route 2
1,7-Dichloroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.